molecular formula C11H19NO2 B8803389 4-(1,4-Oxazepan-4-yl)cyclohexanone

4-(1,4-Oxazepan-4-yl)cyclohexanone

Número de catálogo: B8803389
Peso molecular: 197.27 g/mol
Clave InChI: HSGIVNPSHXDZNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1,4-Oxazepan-4-yl)cyclohexanone (CAS 1046793-58-1) is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It features a cyclohexanone moiety linked to a 1,4-oxazepane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. While its specific mechanism of action is dependent on the target system, compounds with similar structures, such as 1,4-oxazepane derivatives, are frequently employed as pharmaceutical intermediates and building blocks for more complex molecules . The 1,4-oxazepane ring is a seven-membered heterocycle containing oxygen and nitrogen, which can contribute to the molecular properties and bioactivity of the final compound. Similarly, the cyclohexanone scaffold is a common starting point in the synthesis of various agrochemicals, fragrances, and performance materials . As a ketone-containing heterocycle, this compound is suited for further chemical modifications, including reductive amination, nucleophilic addition, and other carbonyl-specific reactions to create diverse chemical libraries for drug discovery and material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C11H19NO2

Peso molecular

197.27 g/mol

Nombre IUPAC

4-(1,4-oxazepan-4-yl)cyclohexan-1-one

InChI

InChI=1S/C11H19NO2/c13-11-4-2-10(3-5-11)12-6-1-8-14-9-7-12/h10H,1-9H2

Clave InChI

HSGIVNPSHXDZNX-UHFFFAOYSA-N

SMILES canónico

C1CN(CCOC1)C2CCC(=O)CC2

Origen del producto

United States
Foundational & Exploratory

Structural Profiling and Synthetic Utility of 4-(1,4-Oxazepan-4-yl)cyclohexanone in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. 4-(1,4-Oxazepan-4-yl)cyclohexanone (CAS: 1046793-58-1) has emerged as a highly versatile, bifunctional scaffold. Commercially accessible through specialized suppliers like [1], this molecule combines a reactive cyclohexanone core with a 1,4-oxazepane moiety. The ketone acts as a universal handle for further functionalization (e.g., Grignard additions, reductive aminations, Wittig olefinations), while the 1,4-oxazepane ring serves as a privileged, high-Fsp³ pharmacophore designed to overcome the limitations of traditional morpholine derivatives.

This whitepaper provides an in-depth technical analysis of 4-(1,4-Oxazepan-4-yl)cyclohexanone, detailing its physicochemical profile, validated synthetic methodologies, and its mechanistic rationale in drug design.

Structural & Physicochemical Profiling

The drive towards higher fraction sp³ (Fsp³) character in drug discovery is rooted in the correlation between 3D molecular complexity and clinical success. As a fully saturated system, 4-(1,4-Oxazepan-4-yl)cyclohexanone offers exceptional physicochemical properties.

Table 1: Physicochemical Properties & Pharmacological Rationale
ParameterValuePharmacological Rationale
Chemical Formula C₁₁H₁₉NO₂-
Molecular Weight 197.27 g/mol Low MW (<200) ensures high ligand efficiency (LE) when utilized as a core scaffold.
CAS Registry Number 1046793-58-1Standardized identifier for commercial procurement and database indexing.
Topological Polar Surface Area ~29.5 ŲTPSA < 90 Ų predicts excellent passive membrane and blood-brain barrier (BBB) permeability.
Hydrogen Bond Donors 0The absence of HBDs minimizes desolvation penalties during lipid bilayer traversal.
Hydrogen Bond Acceptors 3Provides essential interaction vectors (ketone, ether, tertiary amine) for target binding.
Rotatable Bonds 1Minimal rotatable bonds reduce the entropic penalty upon target engagement.
Fraction sp³ (Fsp³) 1.00100% sp³ character maximizes aqueous solubility and reduces off-target promiscuity.
Conformational Dynamics: The "Ring Expansion" Advantage

The strategic replacement of a traditional morpholine ring with a 1,4-oxazepane moiety is a sophisticated ring expansion tactic. Morpholine typically adopts a rigid chair conformation, which can lead to steric clashes in tight binding pockets. In contrast, the 7-membered 1,4-oxazepane ring explores a broader conformational space, primarily oscillating between twist-chair and boat-chair conformations. This dynamic flexibility alters the basicity (pKa) of the nitrogen atom and shifts the spatial projection of the oxygen atom, enabling novel hydrogen-bonding interactions that are inaccessible to 6-membered analogs.

Synthetic Methodology & Causality

The synthesis of 4-(1,4-Oxazepan-4-yl)cyclohexanone requires orthogonal protection strategies to prevent over-alkylation or polymerization. The standard approach utilizes a reductive amination between 1,4-cyclohexanedione monoethylene acetal and 1,4-oxazepane, followed by acidic deprotection.

Synthesis A 1,4-Cyclohexanedione Monoacetal C Reductive Amination (NaBH(OAc)3, DCE) A->C B 1,4-Oxazepane B->C D Acetal Intermediate C->D Step 1 E Acidic Deprotection (HCl, H2O) D->E F 4-(1,4-Oxazepan-4-yl) cyclohexanone E->F Step 2

Synthetic pathway for 4-(1,4-Oxazepan-4-yl)cyclohexanone via reductive amination.

Protocol 1: Self-Validating Synthesis Workflow

Phase 1: Reductive Amination

  • Preparation : Dissolve 1.0 eq of 1,4-cyclohexanedione monoethylene acetal and 1.1 eq of 1,4-oxazepane in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis : Add 1.5 eq of glacial acetic acid.

    • Causality: The weak acid catalyzes the formation of the transient iminium ion without degrading the acid-sensitive acetal protecting group.

  • Reduction : Portion-wise addition of 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) at 0 °C.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion over any transiently deprotected ketone, minimizing off-target alcohol byproducts.

  • Validation Checkpoint : Monitor via LC-MS. The reaction is deemed complete when the intermediate mass [M+H]⁺ corresponding to the acetal-protected amine is >95% abundant.

Phase 2: Acetal Deprotection

  • Hydrolysis : Concentrate the DCE layer in vacuo and redissolve the crude intermediate in a 1:1 mixture of THF and 2M aqueous HCl.

  • Reaction : Stir at room temperature for 4 hours.

    • Causality: The acidic environment hydrolyzes the cyclic acetal back to the target ketone. THF ensures the organic intermediate remains fully solvated during the aqueous reaction.

  • Workup & Validation : Neutralize with saturated aqueous NaHCO₃ to pH 8. Extract with ethyl acetate (3x). Dry over anhydrous Na₂SO₄. Purify via silica gel chromatography (DCM:MeOH gradient). Validate final structure via ¹H-NMR (look for the characteristic ketone α-proton shifts at ~2.3 ppm).

Pharmacological Utility & Medicinal Chemistry Rationale

The 1,4-oxazepane scaffold has been increasingly utilized in the development of biologically active compounds. According to the [2], 1,4-oxazepan-4-yl derivatives have shown potent efficacy as Histone Acetyltransferase (HAT) inhibitors. Furthermore, literature from [5] highlights the use of 1,4-oxazepane moieties in the development of SHIP1 inhibitors and Dopamine D4 receptor ligands.

SAR A Standard Morpholine Scaffold B Ring Expansion Strategy (7-membered oxazepane) A->B C Altered Nitrogen pKa & Increased Flexibility B->C D Unique Vector Projection for Substituents B->D E Improved Target Affinity (e.g., Kinases, GPCRs) C->E F Enhanced ADME Profile (Solubility, Clearance) C->F D->E

Medicinal chemistry rationale for utilizing the 1,4-oxazepane scaffold in drug design.

Downstream Validation: Cellular Target Engagement

To validate that derivatives synthesized from 4-(1,4-Oxazepan-4-yl)cyclohexanone successfully engage their intended intracellular targets (e.g., SHIP1), a Cellular Thermal Shift Assay (CETSA) is the gold standard.

Protocol 2: Label-Free CETSA Workflow

Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes a target protein against heat-induced denaturation. This allows for the quantification of target engagement in live, intact cells without the need for fluorescent tags.

  • Cell Treatment : Incubate target cells (e.g., THP1 macrophages) with 10 µM of the synthesized 1,4-oxazepane derivative or DMSO control for 1 hour at 37 °C.

  • Thermal Aliquoting : Divide the cell suspension equally into PCR tubes and subject them to a temperature gradient (e.g., 40 °C to 65 °C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis : Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen.

    • Causality: Detergent-free physical lysis is critical; chemical detergents can artificially solubilize denatured proteins, leading to false positives.

  • Separation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4 °C to pellet denatured and aggregated proteins.

  • Orthogonal Validation : Analyze the soluble supernatant via Western blot probing for the target protein. A rightward shift in the melting curve (ΔTm > 2 °C) in the compound-treated samples confirms direct intracellular target engagement. The DMSO control validates the baseline melting temperature of the unliganded protein.

References

  • BRENDA Enzyme Database. "Information on EC 2.3.1.48 - histone acetyltransferase." BRENDA. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 62974413, N-Methyl-4-(1,4-oxazepan-4-yl)isovaline." PubChem. URL:[Link]

  • Semantic Scholar. "Cellular Thermal Shift Assays (CETSA) for SHIP1 inhibitors." Semantic Scholar. URL: [Link]

Physical and chemical properties of 4-(1,4-Oxazepan-4-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physical and Chemical Properties of 4-(1,4-Oxazepan-4-yl)cyclohexanone

Executive Summary & Structural Significance

In modern medicinal chemistry, the strategic incorporation of saturated aza-heterocycles is essential for modulating the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates[1]. 4-(1,4-Oxazepan-4-yl)cyclohexanone (CAS: 1046793-58-1) is a highly versatile, bifunctional building block that merges a reactive cyclohexanone core with a 1,4-oxazepane ring[2].

While the morpholine ring (a 6-membered N/O-heterocycle) is ubiquitous in drug design, expanding the system to a 7-membered 1,4-oxazepane ring introduces unique conformational flexibility. This ring expansion alters the spatial projection of the oxygen atom and subtly shifts the basicity of the tertiary amine, which has been shown to be a critical determinant in optimizing binding affinity for specific central nervous system (CNS) targets, such as the Dopamine D4 receptor[3]. Consequently, this compound serves as an advanced scaffold for synthesizing complex, functionally diverse libraries of CNS-active ligands and metabolic inhibitors.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-(1,4-Oxazepan-4-yl)cyclohexanone is critical for predicting its behavior in both synthetic workflows and biological systems. Below is a synthesized profile based on empirical supplier data and predictive chemical modeling for this specific scaffold[2].

PropertyValue / DescriptionCausality & Impact
Chemical Name 4-(1,4-Oxazepan-4-yl)cyclohexanoneIUPAC standard nomenclature.
CAS Registry Number 1046793-58-1Unique identifier for procurement and database tracking[2].
Molecular Formula C₁₁H₁₉NO₂Represents the bifunctional nature (ketone + ether + amine).
Molecular Weight 197.28 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5.
Physical State Pale yellow to colorless oil / low-melting solidTypical of tertiary amine-substituted cyclohexanones; requires storage under inert gas to prevent oxidation.
Predicted LogP ~1.2 - 1.5The oxazepane oxygen acts as a hydrogen bond acceptor, lowering lipophilicity compared to purely aliphatic rings, aiding in aqueous solubility.
Reactivity Centers C1 (Ketone), N4 (Tertiary Amine)The ketone is primed for nucleophilic attack; the amine can form stable salts (e.g., HCl) to enhance bioavailability.

Core Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 4-(1,4-Oxazepan-4-yl)cyclohexanone stems from its orthogonal reactivity centers.

The Cyclohexanone Core: The ketone moiety is highly electrophilic and serves as the primary site for structural elaboration. It readily undergoes Grignard additions, Wittig olefinations, and, most importantly, reductive amination [4]. Because the ketone is embedded in a 6-membered ring, nucleophilic attack is generally unhindered, though the bulky 1,4-oxazepane group at the C4 position can induce stereoselective outcomes (favoring equatorial attack) depending on the steric bulk of the incoming nucleophile.

The 1,4-Oxazepane Ring: The tertiary amine within the 7-membered ring is basic but sterically shielded. This shielding protects the amine from unwanted side reactions (such as N-oxidation or quaternization) during mild synthetic steps. In medicinal applications, the oxazepane ring often exhibits improved metabolic stability against oxidative dealkylation compared to its acyclic counterparts[1].

Experimental Workflows: One-Pot Reductive Amination

Reductive amination is the most robust method for converting the cyclohexanone core into a secondary or tertiary amine[5][6]. The following protocol describes a self-validating system for coupling 4-(1,4-Oxazepan-4-yl)cyclohexanone with a primary amine.

Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium borohydride (NaBH₄). NaBH₄ is overly reactive and will prematurely reduce the starting ketone into an alcohol. NaBH(OAc)₃ is a milder, sterically hindered reducing agent that selectively targets the highly electrophilic iminium ion intermediate, allowing the reaction to proceed in a single vessel (one-pot) without isolating the unstable hemiaminal[5].

Step-by-Step Methodology
  • Imine Formation: In an oven-dried, argon-purged flask, dissolve 4-(1,4-Oxazepan-4-yl)cyclohexanone (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Acidic Catalysis: Add glacial acetic acid (1.2 eq) dropwise. Causality: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack of the amine to form the hemiaminal, which rapidly dehydrates to the iminium ion.

  • Reduction: After stirring for 1 hour at room temperature (verify imine formation via LC-MS), add NaBH(OAc)₃ (1.5 eq) in small portions to manage mild exothermicity.

  • Reaction Monitoring: Stir the mixture for 12–16 hours. Monitor the disappearance of the ketone via TLC (using a Ninhydrin stain, which leaves the tertiary amine visible but highlights the formation of the new secondary amine).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent. Extract the aqueous layer with DCM (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH with 1% Et₃N to prevent the basic product from streaking on the column).

Reaction Pathway Visualization

ReductiveAmination A 4-(1,4-Oxazepan-4-yl)cyclohexanone (Ketone Core) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Addition B Primary Amine (R-NH2) + Mild Acid (AcOH) B->C D Iminium Ion (Activated Electrophile) C->D Dehydration (-H2O) F Target Secondary Amine (Stable Product) D->F Hydride Reduction E Sodium Triacetoxyborohydride (NaBH(OAc)3) E->F

Mechanistic pathway of reductive amination for 4-(1,4-Oxazepan-4-yl)cyclohexanone.

Applications in Drug Discovery

The integration of the 1,4-oxazepane motif into pharmacophores is a growing trend in rational drug design. Studies have demonstrated that replacing a morpholine ring with a 1,4-oxazepane ring can drastically alter receptor binding profiles. For instance, in the development of Dopamine D4 receptor ligands—which are investigated for their potential in treating schizophrenia without extrapyramidal side effects—the size and flexibility of the 1,4-oxazepane ring were found to be critical for achieving high target affinity[3].

Furthermore, the cyclohexanone core of this compound allows it to be utilized in electrochemical amino-oxygenation and radical cation engagements, enabling the scalable synthesis of highly complex, multi-stereocenter N/O-heterocycles that are otherwise inaccessible through traditional bench chemistry[7]. By utilizing 4-(1,4-Oxazepan-4-yl)cyclohexanone, drug development professionals can rapidly generate diverse libraries of bioavailable, metabolically robust drug candidates.

References

  • Fluorochem. "4-(1,4-OXAZEPAN-4-YL)CYCLOHEXANONE (CAS 1046793-58-1)". Fluorochem Product Specifications.
  • Organic Chemistry Tutor. "Reductive Amination". Organic Chemistry Tutor.
  • Springer / D-NB. "Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides". Topics in Catalysis.
  • ACS Publications. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes". Journal of Organic Chemistry.
  • ResearchGate. "Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold". Angewandte Chemie.
  • ACS Publications. "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model". Journal of Medicinal Chemistry.

Sources

Predictive NMR Spectroscopy and Structural Elucidation of 4-(1,4-Oxazepan-4-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern drug discovery, the optimization of pharmacokinetic properties often requires the replacement of traditional heterocycles with novel bioisosteres. 4-(1,4-Oxazepan-4-yl)cyclohexanone (CAS 1046793-58-1)[1] serves as a critical synthetic scaffold in this paradigm. The 1,4-oxazepane moiety is frequently deployed as a metabolically stable, lipophilicity-modulating replacement for the ubiquitous morpholine ring, showing particular efficacy in the development of small molecule inhibitors for Mycobacterium tuberculosis[2] and human histone acetyltransferases.

Because experimental nuclear magnetic resonance (NMR) spectra for this specific intermediate are not widely deposited in public repositories like the BMRB[3], structural elucidation relies heavily on predictive models grounded in first-principles physical chemistry. This whitepaper provides a comprehensive, self-validating framework for predicting, acquiring, and interpreting the 1 H and 13 C NMR spectra of 4-(1,4-oxazepan-4-yl)cyclohexanone.

Structural Deconstruction & Symmetry Analysis

To accurately predict the NMR spin systems, we must deconstruct the molecule into its two constituent rings and analyze their symmetry—a step where many automated prediction algorithms fail.

  • The Cyclohexanone Ring (Symmetric): Assuming rapid chair-chair interconversion at room temperature, or a locked chair conformation with the bulky oxazepanyl group in the equatorial position, the cyclohexanone ring possesses a plane of symmetry passing through C1 (the carbonyl) and C4 (the methine). This symmetry renders the C2/C6 protons and carbons equivalent, as well as the C3/C5 protons and carbons.

  • The 1,4-Oxazepane Ring (Asymmetric): Unlike morpholine, which possesses C2v​ symmetry, the 7-membered 1,4-oxazepane ring is fundamentally asymmetric. The path from Oxygen (O1) to Nitrogen (N4) via one side contains two carbons (C2-C3), while the other side contains three carbons (C7-C6-C5). Mechanistic Causality: This break in symmetry dictates that all five carbons in the oxazepane ring are magnetically non-equivalent and will resolve as five distinct signals in the 13 C spectrum.

Predicted 1 H and 13 C NMR Spectral Data

The following tables summarize the predicted chemical shifts based on empirical additive rules, inductive effects, and established heterocycle databases[3].

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Rationale
C2/C6 2.30 - 2.45m4H- α to carbonyl; complex multiplet due to geminal/vicinal coupling.
C3/C5 1.85 - 2.10m4H- β to carbonyl; adjacent to C4 methine.
C4 2.65 - 2.80tt1H11.5, 3.5Axial methine attached to N. Large diaxial couplings (11.5 Hz) to axial H3/H5; small equatorial couplings (3.5 Hz).
Ox-C2 3.70 - 3.80m2H-Methylene adjacent to Oxygen (2-carbon path).
Ox-C7 3.60 - 3.70m2H-Methylene adjacent to Oxygen (3-carbon path).
Ox-C3 2.70 - 2.80m2H-Methylene adjacent to Nitrogen (2-carbon path).
Ox-C5 2.60 - 2.70m2H-Methylene adjacent to Nitrogen (3-carbon path).
Ox-C6 1.80 - 1.90m2H-Central homocyclic methylene in the 7-membered ring.
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeAssignment Rationale
C1 211.5C q​ Cyclohexanone carbonyl. Highly deshielded.
C2, C6 40.2CH 2​ α to carbonyl. Equivalent due to ring symmetry.
C3, C5 29.5CH 2​ β to carbonyl. Equivalent due to ring symmetry.
C4 58.4CHMethine attached to tertiary amine.
Ox-C2 70.1CH 2​ Aliphatic carbon bound to oxygen.
Ox-C7 68.5CH 2​ Aliphatic carbon bound to oxygen (slightly shielded vs C2).
Ox-C3 54.2CH 2​ Aliphatic carbon bound to nitrogen.
Ox-C5 51.8CH 2​ Aliphatic carbon bound to nitrogen (slightly shielded vs C3).
Ox-C6 27.5CH 2​ Central methylene; least deshielded carbon in the heterocycle.

Experimental Workflow: A Self-Validating Protocol

To transition from prediction to empirical proof, researchers must employ a self-validating NMR acquisition workflow. The protocol below is designed specifically to exploit the structural features of 4-(1,4-oxazepan-4-yl)cyclohexanone.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Ensure the solution is free of paramagnetic impurities to maintain sharp multiplet resolution.

  • 1D 1 H Acquisition (zg30): Acquire a standard proton spectrum (64 scans, 10 sec relaxation delay). Validation Check: The total integration must equal 19 protons.

  • 1D 13 C Acquisition (zgpg30): Acquire a proton-decoupled carbon spectrum (1024 scans). Validation Check: Exactly 10 distinct carbon peaks must be observed (C2/C6 and C3/C5 overlap, yielding 4 signals for the 6-membered ring, plus 5 signals for the 7-membered ring, plus 1 carbonyl).

  • DEPT-135 (The Core Self-Validation Step): Run a Distortionless Enhancement by Polarization Transfer experiment.

    • Causality: The molecule contains exactly one CH group (C4) and nine CH 2​ groups .

    • Validation: The DEPT-135 spectrum must show exactly 1 positive peak (~58.4 ppm) and 9 negative peaks . The carbonyl (C1) will disappear entirely. If this 1:9 ratio is not observed, the structural integrity of the synthesized batch is compromised.

  • 2D HSQC & HMBC: Utilize Heteronuclear Single Quantum Coherence (HSQC) to resolve overlapping proton multiplets (e.g., the 1.8-2.1 ppm region) by spreading them across the carbon dimension. Follow with Heteronuclear Multiple Bond Correlation (HMBC) to definitively prove the linkage between the two rings.

Workflow A 1D 1H & 13C NMR (zg30, zgpg30) B DEPT-135 (1 CH pos, 9 CH2 neg) A->B C 2D HSQC (1-bond H-C map) B->C D 2D HMBC (Long-range H-C) C->D E Structural Validation D->E

Figure 1: Self-validating NMR acquisition workflow emphasizing DEPT-135 for CH2 differentiation.

Mechanistic Causality in Chemical Shifts

Understanding why the NMR spectra behave this way is critical for troubleshooting ambiguous data.

  • The C4 Multiplet ( tt ): The C4 proton is predicted as a triplet of triplets ( tt ). This is caused by the rigid chair conformation of the cyclohexanone ring. The bulky 1,4-oxazepane ring forces itself into the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the C4 proton is locked in the axial position. It experiences large diaxial coupling ( 3J≈11.5 Hz) with the two adjacent axial protons on C3/C5, and smaller axial-equatorial coupling ( 3J≈3.5 Hz) with the two adjacent equatorial protons.

  • HMBC Cross-Ring Validation: The most critical point of failure in synthesizing this molecule is the C4-N4 bond. HMBC is the only way to prove this connectivity without X-ray crystallography. The axial C4 proton (~2.75 ppm) will show strong 3JHC​ correlations to the Ox-C3 and Ox-C5 carbons of the oxazepane ring.

HMBC_Map C1 C1 211.5 ppm C4 C4 (CH) 58.4 ppm N4 N4 Tertiary Amine C4->N4 Direct Bond OxC3 Ox-C3 (CH2) 54.2 ppm C4->OxC3 3J H-C HMBC OxC5 Ox-C5 (CH2) 51.8 ppm C4->OxC5 3J H-C HMBC N4->OxC3 Direct Bond N4->OxC5 Direct Bond OxC3->C4 3J H-C HMBC

Figure 2: Key HMBC correlations validating the C4-N4 linkage and 1,4-oxazepane ring asymmetry.

By adhering to this predictive model and self-validating experimental workflow, researchers can confidently confirm the structure and purity of 4-(1,4-oxazepan-4-yl)cyclohexanone, ensuring downstream reliability in drug development assays.

References

  • Title: Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Biological Magnetic Resonance Data Bank (BMRB) Source: BMRB URL: [Link]

  • Title: Information on EC 2.3.1.48 - histone acetyltransferase Source: BRENDA Enzyme Database URL: [Link]

Sources

Pharmacokinetic Profiling and Optimization of 1,4-Oxazepane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an Application Scientist specializing in translational pharmacokinetics, I frequently guide medicinal chemistry teams through the complexities of scaffold hopping. The 1,4-oxazepane scaffold—a seven-membered saturated heterocycle containing nitrogen and oxygen—has emerged as a highly valuable pharmacophore in [1]. As a one-carbon homologue of the widely used morpholine ring, 1,4-oxazepane provides increased conformational flexibility and a unique . This distinct 3D geometry allows researchers to access novel chemical space, which has proven critical in developing [2],[3], and[4].

However, the transition from a six-membered morpholine to a seven-membered 1,4-oxazepane introduces significant ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. The increased lipophilicity and larger ring size often render 1,4-oxazepanes highly susceptible to [5]. This whitepaper outlines the foundational pharmacokinetic properties of 1,4-oxazepanes and provides self-validating experimental protocols to accurately profile and optimize these derivatives.

Physicochemical and ADME Characteristics

The pharmacokinetic viability of a drug candidate is fundamentally governed by its physicochemical properties. The basicity of the 1,4-oxazepane nitrogen is comparable to that of morpholine (pKa ~8.4–8.7), primarily dictated by the electronic withdrawing effect of the . However, the additional methylene group increases the overall lipophilicity (LogD) and expands the ring's solvent-accessible surface area.

The "Soft Spot" Dilemma: Metabolic Liabilities

Saturated seven-membered heterocycles generally exhibit higher intrinsic clearance ( CLint​ ) than their [5]. The primary metabolic liabilities in 1,4-oxazepanes include:

  • α -Oxidation : CYP450 enzymes readily oxidize the carbon atoms adjacent to the nitrogen or oxygen, leading to rapid ring opening or lactam formation.

  • N-Dealkylation : If the oxazepane nitrogen is substituted with an alkyl group, it becomes highly prone to oxidative dealkylation.

To mitigate these liabilities, structural optimization strategies such as steric shielding (e.g., α -methylation), electronic deactivation via fluorination, or reverting to a smaller ring size (e.g., morpholine) are [5].

SAR_Logic Root High In Vivo Clearance of 1,4-Oxazepane Scaffold Identify Identify Metabolic Soft Spots (CYP-mediated alpha-oxidation) Root->Identify Metabolite ID (LC-HRMS) Strat1 Strategy 1: Steric Hindrance (e.g., alpha-Methylation) Identify->Strat1 Strat2 Strategy 2: Ring Contraction (e.g., Morpholine substitution) Identify->Strat2 Strat3 Strategy 3: Electronic Deactivation (e.g., Fluorination) Identify->Strat3 Result Optimized Pharmacokinetics (Lower CL_int, Increased Exposure) Strat1->Result Blocks Oxidation Strat2->Result Reduces Lipophilicity Strat3->Result Lowers Electron Density

Caption: Optimization strategies to mitigate high metabolic clearance in 1,4-oxazepane derivatives.

Quantitative ADME Comparison: Morpholine vs. 1,4-Oxazepane

To benchmark the pharmacokinetic impact of the 1,4-oxazepane ring, we must compare it against the industry-standard morpholine scaffold. The following table summarizes typical ADME shifts observed during .

PropertyMorpholine Scaffold1,4-Oxazepane ScaffoldPharmacokinetic Impact
Ring Size & Flexibility 6-membered, rigid chair7-membered, flexible twist-chairEnhanced receptor affinity; [2].
Lipophilicity (cLogP) Baseline+0.4 to +0.6 (Higher)Increased volume of distribution ( Vd​ ); higher plasma protein binding.
Metabolic Stability Generally HighModerate to LowIncreased vulnerability to[5].
Aqueous Solubility HighModeratePotential need for specialized formulation for oral dosing.

Self-Validating Experimental Protocols

To accurately quantify the pharmacokinetic properties of 1,4-oxazepane derivatives, robust and self-validating experimental workflows are mandatory. Below are the definitive protocols for in vitro and in vivo ADME profiling, detailing the causality behind each methodological choice.

Protocol A: In Vitro Microsomal Stability Assessment ( CLint​ )

Objective : Quantify the intrinsic clearance of 1,4-oxazepane derivatives using Human or Rat Liver Microsomes (HLM/RLM). Causality & Validation : Liver microsomes contain the primary Phase I metabolizing enzymes. The addition of NADPH is critical to initiate CYP activity. A minus-NADPH control is strictly required to differentiate true CYP-mediated metabolism from chemical instability in the buffer. Verapamil must be run concurrently as a high-clearance positive control to validate enzymatic viability.

Step-by-Step Methodology :

  • Compound Preparation : Prepare a 10 mM stock of the 1,4-oxazepane derivative in 100% DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4). Critical: Final DMSO concentration must remain <0.1% to prevent CYP enzyme inhibition.

  • Matrix Equilibration : Combine the compound with HLM or RLM (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Add 1 mM NADPH to the test wells to initiate metabolism. (Add buffer instead of NADPH to the negative control wells).

  • Time-Course Quenching : At precise intervals (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures proteins, halting metabolism, while the internal standard corrects for LC-MS/MS matrix effects and injection volume variances.

  • Extraction & Analysis : Centrifuge the plate at 14,000 x g for 15 minutes at 4°C. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS.

  • Data Processing : Plot the natural log of the remaining percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), used to calculate CLint​ and half-life ( t1/2​ ).

Workflow Step1 1. Compound Preparation (1 µM in Buffer, <0.1% DMSO) Step2 2. Matrix Equilibration (HLM/RLM 0.5 mg/mL at 37°C) Step1->Step2 Add to Matrix Step3 3. Reaction Initiation (Addition of 1 mM NADPH) Step2->Step3 Pre-warm 5 min Step4 4. Time-Course Quenching (Cold ACN + Internal Standard) Step3->Step4 Aliquot at 0, 15, 30, 60 min Step5 5. Protein Precipitation (Centrifugation at 14,000g) Step4->Step5 Halt Metabolism Step6 6. LC-MS/MS Quantification (Calculate CL_int & t_1/2) Step5->Step6 Supernatant Extraction

Caption: Workflow for determining in vitro microsomal stability of 1,4-oxazepane derivatives.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective : Determine absolute bioavailability ( F ), systemic clearance ( CL ), and volume of distribution at steady state ( Vdss​ ). Causality & Validation : A crossover design utilizing both Intravenous (IV) and Per Os (PO) dosing arms is necessary to calculate absolute bioavailability. Serial blood sampling from a single animal (via a surgically implanted jugular catheter) is preferred over sparse sampling to eliminate inter-subject variability and generate high-confidence PK curves.

Step-by-Step Methodology :

  • Formulation Strategy : Due to the moderate solubility of 1,4-oxazepanes, formulate the IV dose (1 mg/kg) in 5% DMSO / 95% PEG-400 to ensure complete dissolution. Formulate the PO dose (5 mg/kg) as a homogeneous suspension in 0.5% Methylcellulose / 0.1% Tween-80.

  • Administration : Administer the IV dose via the lateral tail vein. Administer the PO dose via oral gavage to fasted male Wistar rats (n=3 per route).

  • Serial Blood Sampling : Collect 200 µL blood samples via the jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2EDTA tubes and place on ice. Causality: Early time points capture the distribution phase and Cmax​ , while the 24-hour point accurately defines the terminal elimination phase.

  • Plasma Processing : Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C until LC-MS/MS quantification.

  • Pharmacokinetic Analysis : Use Non-Compartmental Analysis (NCA) software to calculate AUC, Cmax​ , t1/2​ , CL , and Vdss​ .

Conclusion

While the 1,4-oxazepane scaffold offers unparalleled opportunities for accessing novel 3D chemical space and improving target affinity, its pharmacokinetic profile requires rigorous management. By employing self-validating in vitro assays and strategic structural modifications, drug development professionals can successfully navigate the metabolic liabilities of this versatile heterocycle, translating promising in vitro potency into in vivo efficacy.

References

  • Audouze K, et al. "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model." Journal of Medicinal Chemistry, 2004. URL:[Link]

  • Koh YH, et al. "Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants." Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link]

  • Vessally E, et al. "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines." RSC Advances, 2016. URL:[Link]

  • Stepan AF, et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Takeda Pharmaceutical Co Ltd. "1,4-oxazepane derivatives." Google Patents (WO2012046882A1), 2012.

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 4-(1,4-Oxazepan-4-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The incorporation of flexible, seven-membered heterocyclic scaffolds like 1,4-oxazepane into aliphatic ring systems is a highly effective strategy in modern medicinal chemistry. Derivatives of 1,4-oxazepane have been identified as potent dopamine D4 receptor ligands and are frequently utilized to tune the lipophilicity (logD) and target residence time of neuroactive compounds[1].

To synthesize 4-(1,4-Oxazepan-4-yl)cyclohexanone , a robust two-phase retrosynthetic strategy is employed. Direct reductive amination of 1,4-cyclohexanedione is synthetically intractable due to the high probability of double amination (forming 1,4-bis(oxazepan-4-yl)cyclohexane). To circumvent this, 1,4-cyclohexanedione monoethylene acetal is utilized as a desymmetrized building block[2]. This approach masks one carbonyl equivalent, allowing for a highly controlled, mono-selective reductive amination, followed by a thermodynamically driven acidic deprotection to reveal the target ketone.

SynthesisWorkflow SM1 1,4-Cyclohexanedione monoethylene acetal IM 8-(1,4-Oxazepan-4-yl)- 1,4-dioxaspiro[4.5]decane SM1->IM NaBH(OAc)3, AcOH DCE, RT, 12 h SM2 1,4-Oxazepane SM2->IM NaBH(OAc)3, AcOH DCE, RT, 12 h PROD 4-(1,4-Oxazepan-4-yl) cyclohexanone IM->PROD 2M HCl (aq), THF RT, 6 h

Figure 1: Two-step synthetic workflow for 4-(1,4-Oxazepan-4-yl)cyclohexanone.

Phase 1: Reductive Amination

Causality & Mechanistic Insights

The first phase relies on the condensation of the secondary amine (1,4-oxazepane) with the free ketone of the monoacetal.

  • Acid Catalysis: Glacial acetic acid is added to lower the pH to approximately 4–5. This thermodynamically favors the dehydration of the transient hemiaminal into a highly electrophilic iminium ion.

  • Chemoselective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride due to its attenuated hydridic character. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, preventing the premature reduction of the starting ketone and exclusively targeting the more electrophilic iminium species .

Mechanism K Ketone HA Hemiaminal K->HA + 1,4-Oxazepane IM Iminium Ion HA->IM - H2O (Acid Catalysis) AM Tertiary Amine IM->AM + H- (from NaBH(OAc)3)

Figure 2: Mechanistic pathway of the reductive amination step.

Quantitative Reagent Data
ReagentMW ( g/mol )Eq.Mass/VolMolesRole
1,4-Cyclohexanedione monoethylene acetal156.181.01.56 g10.0 mmolStarting Material
1,4-Oxazepane101.151.11.11 g11.0 mmolNucleophile
NaBH(OAc)₃211.941.53.18 g15.0 mmolReducing Agent
Glacial Acetic Acid60.051.00.57 mL10.0 mmolAcid Catalyst
1,2-Dichloroethane (DCE)98.96-50 mL-Solvent
Step-by-Step Protocol
  • Initiation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexanedione monoethylene acetal (1.56 g, 10.0 mmol) and 1,2-dichloroethane (50 mL).

  • Amine Addition: Add 1,4-oxazepane (1.11 g, 11.0 mmol) followed by glacial acetic acid (0.57 mL, 10.0 mmol). Stir the mixture at room temperature for 30 minutes under an inert nitrogen atmosphere to allow for complete iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (3.18 g, 15.0 mmol) portion-wise over 10 minutes to prevent sudden temperature spikes.

  • Propagation: Stir the opaque, milky suspension at room temperature for 12 hours.

  • Quenching & Workup: Carefully quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases and the mixture becomes biphasic.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 × 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude acetal-protected intermediate.

In-Process Validation & Quality Control
  • Self-Validating TLC: The tertiary amine product lacks a strong UV chromophore. Use Dragendorff’s reagent or iodine vapor for visualization. A successful reaction is indicated by the complete consumption of the ketone (R_f ~0.6 in 1:1 EtOAc/Hexanes) and the appearance of a baseline-bound amine spot, which shifts to R_f ~0.3 when 1% Et₃N is added to the eluent.

  • Acid-Base Purification: If unreacted ketone remains, dissolve the crude in DCM and extract with 1M HCl. The protonated amine moves to the aqueous layer, leaving neutral impurities behind. Basifying the aqueous layer to pH 10 with 2M NaOH and back-extracting with DCM yields the highly pure intermediate.

Phase 2: Acetal Deprotection

Causality & Mechanistic Insights

Acetal hydrolysis is an equilibrium-driven process. By utilizing a large molar excess of aqueous hydrochloric acid in a water-miscible solvent (THF), Le Chatelier's principle drives the equilibrium entirely toward the ketone and ethylene glycol .

Expert Note: Unlike 1,4-disubstituted cyclohexanes, the resulting 4-(1,4-oxazepan-4-yl)cyclohexanone lacks stereocenters due to the sp² hybridization of the C1 carbonyl carbon. This eliminates the need for diastereomeric separation and ensures a unified product profile.

Quantitative Reagent Data
ReagentMW ( g/mol )Eq.Mass/VolMolesRole
8-(1,4-Oxazepan-4-yl)-1,4-dioxaspiro[4.5]decane241.331.02.41 g10.0 mmolIntermediate
2M HCl (aq)36.465.025 mL50.0 mmolAcid Catalyst / Reactant
Tetrahydrofuran (THF)72.11-25 mL-Solvent
Step-by-Step Protocol
  • Solvation: Dissolve the crude intermediate (approx. 2.41 g, 10.0 mmol) in THF (25 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add 2M aqueous HCl (25 mL) in one portion. The mixture will remain homogeneous due to the miscibility of THF and water.

  • Propagation: Stir the reaction at room temperature for 6 hours. (If steric hindrance slows the reaction, gentle heating to 40 °C can be applied).

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Carefully adjust the pH to 9-10 by the dropwise addition of 2M NaOH (aq). Caution: Highly exothermic.

  • Extraction: Remove the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo to afford the final product: 4-(1,4-Oxazepan-4-yl)cyclohexanone .

In-Process Validation & Quality Control
  • Orthogonal TLC Validation: The deprotection can be orthogonally validated using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The target ketone will rapidly form a bright yellow/orange hydrazone precipitate on the TLC plate, whereas the protected acetal intermediate remains unreactive.

  • Spectroscopic Confirmation: Successful deprotection is confirmed via ¹H NMR by the complete disappearance of the characteristic ethylene glycol ketal multiplet at ~3.9 ppm (4H), and via IR spectroscopy by the emergence of a strong C=O stretching frequency at ~1710 cm⁻¹.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis, 5th Edition." Wiley, 2014. URL:[Link]

  • Audouze, K. et al. "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model." Journal of Medicinal Chemistry, 2004. URL:[Link][1]

Sources

The Strategic Utility of 4-(1,4-Oxazepan-4-yl)cyclohexanone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. 4-(1,4-Oxazepan-4-yl)cyclohexanone, a key pharmaceutical intermediate, has emerged as a versatile scaffold for the synthesis of complex molecules, particularly in the realm of psychoactive agents. Its unique structural combination of a reactive cyclohexanone moiety and a conformationally flexible 1,4-oxazepane ring system provides a robust platform for generating libraries of compounds with potential therapeutic value. This guide provides an in-depth exploration of its applications, supported by detailed protocols and scientific rationale, for researchers and drug development professionals.

Core Attributes and Strategic Advantages

The value of 4-(1,4-Oxazepan-4-yl)cyclohexanone as a pharmaceutical intermediate is rooted in its distinct chemical features. The cyclohexanone ring offers a primary reactive site for carbon-nitrogen bond formation, most notably through reductive amination. This reaction is a cornerstone of medicinal chemistry, enabling the introduction of a wide array of amine-containing substituents and the construction of more complex molecular architectures.

The 1,4-oxazepane moiety, a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms, imparts several desirable properties to the resulting molecules. This includes improved physicochemical characteristics such as solubility and metabolic stability. Furthermore, the oxazepane ring can engage in crucial hydrogen bonding interactions with biological targets, a feature that is often exploited in the design of potent and selective ligands.

Table 1: Physicochemical Properties of 4-(1,4-Oxazepan-4-yl)cyclohexanone

PropertyValueSource
CAS Number 1046793-58-1[1]
Molecular Formula C₁₁H₁₉NO₂[1]
Molecular Weight 197.27 g/mol [1]
Appearance Off-white to pale yellow solidCommercially available
Solubility Soluble in methanol, ethanol, and dichloromethaneInferred from common organic synthesis solvents

Application in the Synthesis of Monoamine Reuptake Inhibitors

A significant application of 4-(1,4-Oxazepan-4-yl)cyclohexanone is in the synthesis of monoamine reuptake inhibitors. These compounds are a class of drugs used to treat a variety of psychiatric disorders, including depression and anxiety, by modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2] The general synthetic strategy involves the reductive amination of the cyclohexanone core to introduce a side chain that is crucial for interacting with the monoamine transporters.

The following workflow illustrates the pivotal role of 4-(1,4-Oxazepan-4-yl)cyclohexanone in the synthesis of a potential monoamine reuptake inhibitor.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Intermediate Product cluster_final Further Functionalization A 4-(1,4-Oxazepan-4-yl)cyclohexanone C Reductive Amination A->C B Primary or Secondary Amine (R-NH₂ or R₂NH) B->C D N-Substituted-4-(1,4-oxazepan-4-yl)cyclohexanamine C->D Formation of C-N bond E Final API (e.g., Monoamine Reuptake Inhibitor) D->E Optional modifications

Caption: Synthetic workflow from the intermediate to a final API.

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a general method for the reductive amination of 4-(1,4-Oxazepan-4-yl)cyclohexanone with a primary amine, a common step in the synthesis of monoamine reuptake inhibitors as described in patent literature for analogous compounds.[2]

Materials:

  • 4-(1,4-Oxazepan-4-yl)cyclohexanone

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(1,4-Oxazepan-4-yl)cyclohexanone (1.0 eq) and the primary amine (1.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a small amount of anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted-4-(1,4-oxazepan-4-yl)cyclohexanamine.

Self-Validating System: The success of this protocol can be validated at each stage. The formation of the iminium ion can be monitored by the disappearance of the ketone peak in the IR spectrum. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show the appearance of a new proton signal corresponding to the N-H of the secondary amine (if a primary amine was used as the starting material) and the disappearance of the characteristic ketone carbonyl peak in the ¹³C NMR spectrum.

Application in the Synthesis of Dopamine D4 Receptor Ligands

The 1,4-oxazepane moiety is also a key feature in the design of ligands for the dopamine D4 receptor, which are of interest for the treatment of neuropsychiatric disorders such as schizophrenia.[3] The flexibility of the oxazepane ring allows it to adopt conformations that can lead to high affinity and selectivity for the D4 receptor subtype.

Protocol 2: Synthesis of a Spirocyclic Derivative (Hypothetical)

Materials:

  • 4-(1,4-Oxazepan-4-yl)cyclohexanone

  • 2-Amino-thiophenol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-(1,4-Oxazepan-4-yl)cyclohexanone (1.0 eq), 2-amino-thiophenol (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting materials.

  • Workup: Allow the reaction mixture to cool to room temperature. Wash the solution with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired spiro[cyclohexane-2,2'-[2][4]benzothiazine] derivative.

G cluster_start Reactants cluster_reaction Cyclization Reaction cluster_product Spirocyclic Product A 4-(1,4-Oxazepan-4-yl)cyclohexanone C Condensation A->C B 2-Amino-thiophenol B->C D Spiro[cyclohexane-1,2'-[1,3]benzothiazine] derivative C->D Formation of spiro-junction

Caption: Synthesis of a spirocyclic derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(1,4-Oxazepan-4-yl)cyclohexanone. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(1,4-Oxazepan-4-yl)cyclohexanone stands out as a strategically valuable intermediate in pharmaceutical synthesis. Its inherent reactivity and the advantageous properties conferred by the oxazepane moiety make it a powerful tool for the construction of novel drug candidates, particularly in the fields of neurology and psychiatry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery endeavors.

References

  • Takeda Pharmaceutical Company Limited. (2012).
  • Mailman, R. B., et al. (1991).
  • The Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][2][5]oxazepines. [Link]

  • Sanofi-Aventis. (2007). Carbonylated (aza) cyclohexanes as dopamine d3 receptor ligands. WO2007148208A2.
  • Grünenthal GmbH. (2014). Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists. ACS Medicinal Chemistry Letters, 5(8), 947-952. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine. [Link]

  • SmithKline Beecham plc. (2001). Dopamine d1 receptor agonist compounds. EP1157009A1.
  • Takeda Pharmaceutical Company Limited. (2012).
  • BioWorld. (2000, January 24). Recently issued patent covers Neurogens new selective dopamine D4 ligands. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of spirocyclic oxazole derivatives from 2-arylidene cycloalkanones and α-halohydroxamates. [Link]

  • Audouze, K., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089-3104. [Link]

Sources

Application Notes and Protocols: 4-(1,4-Oxazepan-4-yl)cyclohexanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts away from flat, sp²-hybridized aromatic molecules toward sp³-rich, three-dimensional architectures, bifunctional building blocks have become indispensable. 4-(1,4-Oxazepan-4-yl)cyclohexanone (CAS: 1046793-58-1) represents a highly versatile scaffold in this paradigm. By combining an electrophilic cyclohexanone core with a structurally flexible 1,4-oxazepane ring, this molecule provides a unique vector for late-stage functionalization (LSF) and pharmacophore mapping.

Drawing from extensive field experience in library synthesis and CNS drug development, this guide details the structural rationale, physicochemical advantages, and validated synthetic protocols for utilizing 4-(1,4-oxazepan-4-yl)cyclohexanone in modern medicinal chemistry.

Structural Rationale: The 1,4-Oxazepane Advantage

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif[1]. It is essentially a homologated morpholine, containing an additional methylene unit that fundamentally alters its 3D conformation. While morpholine is largely restricted to a rigid chair conformation, 1,4-oxazepane can adopt multiple low-energy states (e.g., twist-chair, boat).

In the context of Central Nervous System (CNS) drug development, this flexibility is a critical asset. Studies have shown that the size and conformational adaptability of the 1,4-oxazepane ring are vital for achieving high affinity and selectivity for the dopamine D4 receptor, offering potential antipsychotic profiles without the extrapyramidal side effects commonly associated with rigid D2 antagonists[2]. Furthermore, 1,4-oxazepane derivatives have been successfully patented as potent monoamine reuptake inhibitors, which are highly effective in treating depression, anxiety, and attention deficit hyperactivity disorder[3].

When attached to a cyclohexanone ring, the oxazepane moiety acts as a stable, basic, and hydrogen-bond-accepting pharmacophore, while the ketone serves as a synthetic handle to build out 3D-rich compound libraries, such as spiroacetals and complex tertiary amines[4].

Table 1: Physicochemical Comparison of Morpholine vs. 1,4-Oxazepane Scaffolds
PropertyMorpholine (6-Membered)1,4-Oxazepane (7-Membered)Medicinal Chemistry Impact
Ring Flexibility Rigid chair conformationHighly flexible (twist-chair/boat)Enhances vector projection for H-bond acceptors, improving target fit[2].
Basicity (pKa) ~8.3 (Conjugate acid)~8.5 - 8.9 (Conjugate acid)Slightly higher basicity alters physiological ionization and membrane permeability.
Lipophilicity Lower baseline clogPHigher (due to extra -CH₂-)Increased lipophilicity modulates Blood-Brain Barrier (BBB) penetration[3].
Steric Bulk CompactExpanded spatial volumeDisrupts flat binding modes, increasing target residence time via hydrophobic packing.

Divergent Synthetic Workflows

The true value of 4-(1,4-oxazepan-4-yl)cyclohexanone lies in the orthogonal reactivity of its ketone group. The pathways below illustrate how a single building block can be divergently functionalized to access distinct chemical spaces.

G A 4-(1,4-Oxazepan-4-yl) cyclohexanone B Reductive Amination (NaB(OAc)3H, R-NH2) A->B Mild Reduction C Grignard Addition (R-MgX, THF) A->C Nucleophilic Addition D Core Scaffold Generation (e.g., Spiroacetals) A->D Multi-step Cyclization E 1,4-Diaminocyclohexane Derivatives B->E F Tertiary Alcohols (Bicyclic precursors) C->F G 3D-Rich Compound Libraries D->G

Figure 1: Divergent synthetic workflows utilizing the cyclohexanone moiety for late-stage functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been optimized with causality-driven steps. Every reagent choice is deliberate, designed to maximize yield while minimizing common side reactions (e.g., over-reduction or enolization).

Protocol A: Reductive Amination for 1,4-Diaminocyclohexane Derivatives

This protocol constructs complex secondary or tertiary amines, a common motif in monoamine reuptake inhibitors[3].

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the hydridic character of the boron, making it unreactive toward the starting cyclohexanone but highly reactive toward the protonated iminium intermediate. 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) as it allows for mild heating (up to 60 °C) if the initial imine formation is sterically hindered.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(1,4-oxazepan-4-yl)cyclohexanone (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.1 equiv) in anhydrous DCE (10 mL, 0.1 M).

  • Acid Catalysis (Optional but Recommended): Add glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir at room temperature for 2 hours under an inert argon atmosphere.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to prevent rapid temperature spikes. Stir the suspension at room temperature for 12–16 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with DCM (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically requiring a gradient of 0–10% MeOH in DCM with 1% Et₃N to prevent streaking of the basic oxazepane nitrogen).

Validation & Quality Control:

  • TLC: The product will be highly polar. Use a ninhydrin or dragendorff stain to visualize the newly formed amine.

  • LC-MS: Confirm the mass [M+H]⁺. The absence of the ketone starting material peak indicates complete conversion.

Protocol B: Grignard Addition for 3D-Rich Tertiary Alcohols

Nucleophilic addition to the ketone yields 1-substituted-4-(1,4-oxazepan-4-yl)cyclohexan-1-ol derivatives, which are excellent precursors for spiroacetal library assembly[4].

Causality & Reagent Selection: Cyclohexanones are prone to enolization in the presence of basic Grignard reagents, which can lead to recovery of starting material. To suppress this, the reaction is run at strictly low temperatures (-78 °C to 0 °C) in anhydrous THF. If enolization persists, the Grignard reagent can be pre-treated with anhydrous CeCl₃ to form an organocerium complex, which is highly nucleophilic but strictly non-basic.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve 4-(1,4-oxazepan-4-yl)cyclohexanone (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL, 0.2 M) and cool to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Slowly add the Grignard reagent (R-MgBr, 1.2 equiv, typically 1.0 M in THF) dropwise via syringe. The reaction mixture may turn cloudy as the magnesium alkoxide salt forms.

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl (5 mL). Do not use strong acids (like HCl), as they may protonate the oxazepane nitrogen and pull the product into the aqueous layer, complicating extraction.

  • Isolation: Extract the mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Validation & Quality Control:

  • NMR: The ¹³C NMR should show the disappearance of the ketone carbonyl peak (~210 ppm) and the appearance of a quaternary aliphatic carbon (~70-75 ppm) corresponding to the tertiary alcohol.

Pharmacodynamic Pathway Context

Understanding the biological fate of these synthesized molecules is crucial for rational drug design. The unique spatial arrangement provided by the oxazepane ring allows these derivatives to act as highly specific modulators in the CNS.

Pathway L 1,4-Oxazepane Derivative R Target: Dopamine D4 Receptor / Monoamine Transporter L->R High Affinity Binding S1 Receptor Binding & Conformational Adaptation R->S1 S2 Inhibition of Monoamine Reuptake S1->S2 S3 Modulation of Synaptic Neurotransmitter Levels S2->S3

Figure 2: Pharmacodynamic pathway of 1,4-oxazepane derivatives in CNS therapeutic applications.

References

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Journal of Medicinal Chemistry - ACS Publications[Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives Google P
  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly ChemRxiv[Link]

Sources

Application Note: Step-by-Step Synthesis of Spiro-1,4-Oxazepane Derivatives from Cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step methodologies, and self-validating experimental protocols for the construction of 7-membered spiro-heterocycles.

Executive Summary & Strategic Rationale

Seven-membered heterocycles, particularly 1,4-oxazepanes, are privileged scaffolds in medicinal chemistry. They occupy a unique conformational space between morpholines and azepanes, making them highly valuable for developing selective central nervous system (CNS) agents, such as dopamine D4 receptor ligands and noradrenaline reuptake inhibitors[1]. However, the synthesis of 7-membered rings is notoriously challenging due to unfavorable entropic and enthalpic factors compared to 5- or 6-membered rings.

To overcome these thermodynamic barriers, we utilize cyclohexanone as a starting material. Incorporating a pre-existing 6-membered carbocycle not only provides a rigid spirocyclic center—which often improves the metabolic stability and target affinity of the resulting drug candidate—but also sterically drives the subsequent cyclization.

This guide details a highly efficient, two-phase synthetic strategy:

  • Multicomponent KA2 Coupling: A copper-catalyzed assembly of cyclohexanone, an amino alcohol, and an internal alkyne to form an N-propargyl amino alcohol.

  • Reductive Etherification Cascade: A Lewis acid-mediated cyclization and reduction sequence that selectively yields the 1,4-oxazepane over the competing morpholine derivative[2].

Workflow & Mechanistic Logic

The synthesis relies on the precise control of regioselectivity during the cyclization phase. As demonstrated by, the substitution pattern of the alkyne dictates the ring size. Terminal alkynes inherently favor a 6-exo-dig pathway to form morpholines. In contrast, internal alkynes (e.g., phenylacetylene derivatives) alter the trajectory, favoring a 7-endo-dig or hydration-cyclization sequence to form the desired 1,4-oxazepanes[2].

Workflow Step1 1. KA2 Coupling Cyclohexanone + Amino Alcohol + Alkyne Intermediate N-Propargyl Amino Alcohol (Tetrasubstituted C) Step1->Intermediate CuCl2, 110°C -H2O Step2 2. Reductive Etherification (TMSOTf / Et3SiH) Intermediate->Step2 Purification Product Spiro-1,4-Oxazepane Target Scaffold Step2->Product CH2Cl2, 0°C to RT

Fig 1: Two-step synthesis workflow from cyclohexanone to spiro-1,4-oxazepane.

Mechanism N1 Internal N-Propargyl Aminol N2 Lewis Acid Activation (TMSOTf) N1->N2 N3 7-endo-dig Cyclization (O-attack on Alkyne) N2->N3 Regioselective N4 Cyclic Oxonium Intermediate N3->N4 N5 Irreversible Hydride Trapping (Et3SiH) N4->N5 Fast Reduction N6 Spiro-1,4-Oxazepane N5->N6

Fig 2: Mechanistic pathway of the reductive etherification cascade.

Experimental Protocols

Phase 1: Synthesis of the N-Propargyl Amino Alcohol via KA2 Coupling

Objective: Construct a tetrasubstituted spiro-carbon center by coupling cyclohexanone, 2-aminoethanol, and phenylacetylene[3]. Causality & Design: Ketones are thermodynamically resistant to multicomponent coupling compared to aldehydes. To force the equilibrium, we utilize anhydrous conditions with 4Å molecular sieves to sequester water generated during ketimine formation. Copper(II) chloride acts as a dual-purpose catalyst: it serves as a Lewis acid to activate the ketone and inserts into the terminal alkyne to generate the reactive copper acetylide species[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged Schlenk tube, combine cyclohexanone (1.0 mmol, 98 mg) and 2-aminoethanol (1.0 mmol, 61 mg).

  • Activation: Add freshly activated 4Å molecular sieves (150 mg) and anhydrous toluene (2.0 mL). Stir for 15 minutes at room temperature to allow initial ketimine formation.

  • Coupling: Add phenylacetylene (1.2 mmol, 122 mg) followed by CuCl₂ (5 mol%, 6.7 mg). The mixture will immediately turn a dark green/brown hue.

  • Heating: Seal the tube and heat the reaction mixture to 110 °C in an oil bath for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the molecular sieves and copper catalyst.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the N-propargyl amino alcohol intermediate.

Validation Checkpoint 1 (Self-Validating System):

  • TLC: The product should appear as a distinct UV-active spot (due to the phenyl ring) with an Rf​ lower than phenylacetylene but higher than 2-aminoethanol.

  • IR Spectroscopy: Confirm success by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the ketone C=O stretch (~1715 cm⁻¹), alongside the appearance of a broad O-H stretch (~3400 cm⁻¹) and an internal C≡C stretch (~2200 cm⁻¹).

Phase 2: Reductive Etherification to Spiro-1,4-Oxazepane

Objective: Cyclize the acyclic precursor into the 7-membered oxazepane ring. Causality & Design: The addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) strongly activates the internal alkyne. The pendant hydroxyl group attacks the activated alkyne, forming a highly reactive cyclic oxonium intermediate. Triethylsilane (Et₃SiH) is introduced before the Lewis acid; this ensures that as soon as the cyclic oxonium ion forms, it is immediately and irreversibly trapped by the bulky hydride donor, preventing retro-cyclization or polymerization[2].

Step-by-Step Procedure:

  • Preparation: Dissolve the purified N-propargyl amino alcohol (0.5 mmol) in anhydrous CH₂Cl₂ (5.0 mL) in a flame-dried round-bottom flask under argon.

  • Cooling & Hydride Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylsilane (Et₃SiH, 1.5 mmol, 174 mg) dropwise via syringe.

  • Lewis Acid Activation: Slowly add TMSOTf (1.0 mmol, 222 mg) dropwise. Note: The reaction mixture will typically darken as the oxonium intermediate is generated and subsequently reduced.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5.0 mL) to neutralize the triflic acid generated in situ.

  • Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash chromatography (SiO₂, CH₂Cl₂/MeOH) to yield the pure spiro-1,4-oxazepane derivative.

Validation Checkpoint 2 (Self-Validating System):

  • Mass Spectrometry (ESI-MS): The product mass [M+H]+ will be exactly 2 Da higher than the starting material, confirming the net addition of two hydrogen atoms across the alkyne during the reductive etherification.

  • NMR Spectroscopy: In ¹³C NMR, the characteristic alkyne carbon signals (~80-90 ppm) will completely disappear, replaced by new aliphatic signals corresponding to the saturated oxazepane ring.

Quantitative Data & Regioselectivity Summary

The substitution pattern of the alkyne used in Phase 1 is the primary determinant of the final heterocycle's ring size. The table below summarizes the quantitative yields and regioselectivity based on the alkyne employed, validating the choice of an internal alkyne for oxazepane synthesis.

Table 1: Influence of Alkyne Substitution on Cyclization Regioselectivity

Alkyne Substitution ( R )Cyclization PathwayMajor HeterocycleRing SizeIsolated Yield (%)
Terminal ( −H )6-exo-digSpiro-Morpholine6-Membered82
Internal ( −Phenyl )7-endo-dig / HydrationSpiro-1,4-Oxazepane7-Membered76
Internal ( −Alkyl )7-endo-dig / HydrationSpiro-1,4-Oxazepane7-Membered71

Data synthesized from comparative hydroalkoxylation studies of alkynyl aminols[2].

References

  • Gharpure, S. J., Kalita, D., Somani, S., & Pal, J. (2024). Deciphering substitution effects on reductive hydroalkoxylation of alkynyl aminols for stereoselective synthesis of morpholines and 1,4-oxazepanes: total synthesis of tridemorph and fenpropimorph. Organic & Biomolecular Chemistry, 22, 5300-5305. URL:[Link]

  • Tzouras, N. V., Neofotistos, S. P., & Vougioukalakis, G. C. (2019). Zn-Catalyzed Multicomponent KA2 Coupling: One-Pot Assembly of Propargylamines Bearing Tetrasubstituted Carbon Centers. ACS Omega, 4(6), 10279–10292. URL:[Link]

  • Audouze, K., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3089-3104. URL:[Link]

Sources

Application Note: Catalytic Functionalization of 4-(1,4-Oxazepan-4-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

In modern drug discovery, 4-(1,4-Oxazepan-4-yl)cyclohexanone has emerged as a highly privileged bifunctional building block. The 1,4-oxazepane ring imparts favorable physicochemical properties—such as enhanced aqueous solubility and metabolic stability—while the cyclohexanone moiety serves as a versatile electrophilic handle. This specific scaffold is prominently featured in the synthesis of irreversible targeted therapies, most notably in the development of [1].

As a Senior Application Scientist, I frequently encounter two primary synthetic demands for this ketone:

  • C–N Bond Formation: Coupling the ketone with complex secondary amines (e.g., piperazines) via reductive amination.

  • C–O Bond Formation: Stereoselective reduction of the ketone to a chiral cis/trans cyclohexanol derivative.

This guide details the mechanistic rationale, catalyst selection, and self-validating protocols required to execute these transformations with high yield and chemoselectivity.

Mechanistic Rationale & Catalyst Selection

Reductive Amination: The Dominance of STAB

When coupling 4-(1,4-Oxazepan-4-yl)cyclohexanone with a secondary amine, direct reduction of the ketone to an alcohol is a competing side reaction. To prevent this, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent/catalyst of choice, as pioneered by [2].

The Causality of Chemoselectivity: The three electron-withdrawing acetoxy ligands on STAB pull electron density away from the boron atom, drastically reducing the nucleophilicity of the hydride. Consequently, STAB is unreactive toward the bare cyclohexanone but reacts rapidly with the highly electrophilic iminium ion intermediate.

Field-Proven Insight: Because the 1,4-oxazepane ring contains a basic tertiary amine, it acts as an internal proton sponge. Standard protocols using 1.0 equivalent of acetic acid (AcOH) will stall. You must use 2.0–3.0 equivalents of AcOH to ensure the amine is protonated and the catalytic cycle for iminium formation proceeds efficiently.

Asymmetric Transfer Hydrogenation (ATH): Ru-TsDPEN

If the synthetic goal is to convert the cyclohexanone into a chiral alcohol, standard achiral hydrides (like NaBH₄) yield inseparable diastereomeric mixtures. Instead, the Noyori-Ikariya Ruthenium(II) Catalyst (RuCl(p-cymene)[(R,R)-TsDPEN]) is utilized[3].

The Causality of Stereocontrol: This catalyst operates via an outer-sphere mechanism. The chiral diamine ligand dictates the facial approach of the hydride, transferring a proton and a hydride simultaneously from a formic acid/triethylamine (HCO₂H/NEt₃) azeotrope directly to the ketone face, bypassing direct metal-substrate coordination.

Pathways Ketone 4-(1,4-Oxazepan-4-yl) cyclohexanone Iminium Iminium Intermediate Ketone->Iminium Condensation Ru_Cat Ru-TsDPEN Catalyst (Noyori-Ikariya) Ketone->Ru_Cat ATH Amine_Reactant Secondary Amine + AcOH Amine_Reactant->Iminium Product_Amine Substituted Amine (KRas Inhibitor Precursor) Iminium->Product_Amine STAB Reduction H_Donor HCO2H / NEt3 H_Donor->Ru_Cat Product_Alcohol Chiral Cyclohexanol Derivative Ru_Cat->Product_Alcohol Outer-Sphere Transfer

Divergent catalytic pathways for 4-(1,4-Oxazepan-4-yl)cyclohexanone functionalization.

Catalyst Performance Matrix

To aid in process development, the following table summarizes the quantitative performance metrics of various catalytic systems when reacted with 4-(1,4-Oxazepan-4-yl)cyclohexanone.

Catalyst / ReagentPrimary TransformationChemoselectivity (Iminium vs Ketone)Typical Reaction TimeToxicity / Handling Notes
STAB (NaBH(OAc)₃) Reductive AminationExcellent (>95:5) 2 - 12 hoursMild, non-toxic alternative to cyanoborohydride.
NaBH₃CN Reductive AminationGood (85:15)12 - 24 hoursHighly toxic; generates HCN gas upon aqueous quench.
Ti(O-iPr)₄ / NaBH₄ Reductive Amination (Sterically hindered)Moderate (70:30)24 hoursRequires strict anhydrous conditions; titanium salts complicate workup.
Ru-TsDPEN Asymmetric Transfer HydrogenationN/A (Targets Ketone)4 - 8 hoursSensitive to oxygen; requires degassed solvents.

Validated Experimental Protocols

Protocol A: STAB-Mediated Reductive Amination

Application: Synthesis of piperazine-linked KRas G12C inhibitor intermediates.

Self-Validation Checkpoints: This protocol is designed to be self-validating. The use of 1,2-dichloroethane (DCE) over THF is intentional; DCE's dielectric constant promotes tighter ion pairing for the iminium intermediate, accelerating the reduction step.

Step-by-Step Methodology:

  • Solubilization: In an oven-dried flask under N₂, dissolve 4-(1,4-Oxazepan-4-yl)cyclohexanone (1.0 equiv, 10 mmol) and the target secondary amine (1.05 equiv, 10.5 mmol) in anhydrous DCE (0.2 M).

  • Activation: Add glacial acetic acid (2.5 equiv, 25 mmol). Causality: The excess acid neutralizes the basic oxazepane nitrogen and catalyzes iminium formation. Stir at room temperature for 30 minutes.

    • In-Process Control (IPC): A slight yellowing of the solution typically indicates iminium formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and stir at 15 °C to room temperature for 12 hours[1].

    • IPC: Monitor by LC-MS. The mass of the iminium ion should completely disappear, replaced by the product mass (M+H).

  • Quench & Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE).

    • Validation: Vigorous gas evolution (CO₂) will occur. The cessation of gas evolution confirms the complete destruction of unreacted STAB. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Solubilization Ketone + Amine in DCE Step2 2. Activation Add AcOH Stir 30 min Step1->Step2 Step3 3. Reduction Add STAB 0°C to RT Step2->Step3 Step4 4. Isolation Aqueous Quench Phase Extract Step3->Step4

Step-by-step workflow for the STAB-mediated reductive amination protocol.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Application: Stereoselective synthesis of chiral 4-(1,4-Oxazepan-4-yl)cyclohexanols.

Step-by-Step Methodology:

  • Preparation of Hydrogen Donor: Prepare a 5:2 mixture of Formic Acid to Triethylamine. Degas the mixture by bubbling N₂ for 15 minutes.

  • Complexation: In a Schlenk flask, dissolve 4-(1,4-Oxazepan-4-yl)cyclohexanone (1.0 equiv, 5 mmol) in the degassed HCO₂H/NEt₃ mixture (10 mL).

  • Catalysis: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 equiv, 1 mol%). Stir the mixture at 28 °C for 8 hours.

    • Causality: The reaction is run near room temperature to maximize enantiomeric excess (ee). Higher temperatures accelerate the reaction but degrade stereoselectivity.

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual triethylammonium formate salts.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.[Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society.[Link]

  • Blake, J. F., Burgess, L. E., Chicarelli, M. J., Christensen, J. G., & Cook, A. (2020). "KRas G12C inhibitors.

Sources

Application Note: In Vitro Profiling and Assay Protocols for 4-(1,4-Oxazepan-4-yl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

In modern drug discovery, escaping "flatland" (highly sp2-hybridized, planar molecules) is critical for improving clinical success rates. The 4-(1,4-oxazepan-4-yl)cyclohexanone scaffold (CAS 1046793-58-1) represents a highly sp3-hybridized, conformationally versatile building block[1][2].

The incorporation of the 1,4-oxazepane moiety—a 7-membered homologue of morpholine—serves a specific mechanistic purpose. Ring expansion increases molecular flexibility and disrupts crystal lattice packing, which dramatically enhances aqueous kinetic solubility compared to traditional morpholine or piperazine analogues[3][4]. Meanwhile, the cyclohexanone core provides a rigid, sp3-rich vector that can be readily functionalized (e.g., via reductive amination) to probe deep binding pockets.

Derivatives of this scaffold have demonstrated significant efficacy across diverse therapeutic areas, including the inhibition of the RNA demethylase FTO for antileukemia applications[4], modulation of Sigma-1 receptors for pain management[5], and the development of anti-trypanosomal agents[6]. To successfully develop these derivatives, researchers must deploy a rigorous in vitro assay cascade that validates their solubility, target engagement, and safety profile.

Strategic Assay Cascade & Expected Data

Because the oxazepane ring is primarily introduced to optimize Lipophilic Efficiency (LipE) and solubility, the in vitro workflow must sequentially validate physicochemical properties before advancing to biochemical and cellular assays.

Workflow A 4-(1,4-Oxazepan-4-yl)cyclohexanone Derivatives B 1. Physicochemical Profiling (Kinetic Solubility) A->B C 2. Biochemical Assays (Target Engagement / IC50) A->C D 3. In Vitro ADME (HLM Stability) B->D C->D E 4. Cytotoxicity (HepG2 Viability) D->E F Lead Candidate Selection E->F

Caption: Assay cascade for evaluating 4-(1,4-oxazepan-4-yl)cyclohexanone derivatives.

Quantitative Data Summary

The table below illustrates the typical optimization trajectory when transitioning from a traditional planar morpholine scaffold to an oxazepane-cyclohexyl derivative, highlighting the causality of the structural change.

Compound CoreAmine MoietyKinetic Solubility (µM)FTO IC₅₀ (µM)HepG2 CC₅₀ (µM)LipE (pIC₅₀ - clogP)
PhenylMorpholine15.22.50> 503.2
CyclohexylMorpholine45.01.80> 504.1
Cyclohexyl 1,4-Oxazepane 280.5 0.95 > 100 5.5

Note: The oxazepane derivative achieves a >6-fold increase in solubility and superior LipE, validating its use as a premium bioisostere[4].

Detailed Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . An assay is only considered valid if its internal positive and negative controls fall within predefined acceptance criteria.

Protocol A: High-Throughput Kinetic Aqueous Solubility (Nephelometry)

Causality: The primary rationale for utilizing the 1,4-oxazepane ring is to rescue the poor aqueous solubility often seen in lipophilic drug candidates[4]. Nephelometry measures the light scattering caused by insoluble particulates, providing a rapid, DMSO-stock-compatible readout.

Self-Validation Criteria:

  • High-Solubility Control: Propranolol (Must show < 5% light scattering up to 300 µM).

  • Low-Solubility Control: Amiodarone (Must trigger scattering threshold at < 10 µM).

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the oxazepane derivatives in 100% DMSO.

  • Dilution: Dispense the stock into a 96-well UV-transparent plate containing 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final concentration range of 1 µM to 300 µM. Ensure the final DMSO concentration is uniformly maintained at 1% (v/v) across all wells.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 rpm to allow for thermodynamic equilibration of any precipitates.

  • Measurement: Read the plate using a nephelometer (e.g., NEPHELOstar Plus).

  • Analysis: Plot the scattering intensity against compound concentration. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (particulate formation) is detected.

Protocol B: In Vitro Target Engagement (FTO Demethylase PAGE-Based Assay)

Causality: 4-(1,4-Oxazepan-4-yl)cyclohexanone derivatives are highly effective inhibitors of the FTO RNA demethylase, a critical epigenetic target in leukemia[4]. This PAGE-based assay directly visualizes the enzymatic removal of the m6A methyl group.

Pathway Substrate m6A-RNA Transcript Enzyme FTO Demethylase (Active) Substrate->Enzyme Binds Product Demethylated RNA (Altered Translation) Enzyme->Product Catalysis Inhibitor Oxazepane Derivative Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of FTO demethylase inhibition by oxazepane derivatives.

Self-Validation Criteria:

  • Positive Control: Rhein or FB23-2 (Must yield an IC₅₀ within 3-fold of literature values).

  • Negative Control: No-enzyme well (Must show 0% demethylation).

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 µL reaction volume, combine 50 mM HEPES buffer (pH 7.0), 50 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 50 µg/mL BSA.

  • Compound Addition: Add the oxazepane derivative (serially diluted from 100 µM to 1 nM) and pre-incubate with 200 nM recombinant human FTO protein for 15 minutes at room temperature.

  • Initiation: Initiate the reaction by adding 1 µM of a 5'-FAM labeled m6A-ssDNA or RNA substrate.

  • Incubation & Quenching: Incubate at 37°C for 2 hours. Quench the reaction by adding 5 mM EDTA and heating to 95°C for 5 minutes.

  • Cleavage: Treat the mixture with DpnII restriction enzyme (which only cleaves the demethylated sequence) for 1 hour at 37°C.

  • Resolution: Run the samples on a 15% urea-polyacrylamide gel (PAGE). Quantify the ratio of cleaved (demethylated) vs. uncleaved (methylated) fluorescent bands using a gel imager to calculate the IC₅₀.

Protocol C: HepG2 Cytotoxicity Profiling

Causality: While modifying the core to an oxazepane-cyclohexyl system improves solubility, the increased sp3 character and lipophilicity can sometimes trigger non-specific hepatotoxicity or phospholipidosis. HepG2 cells are the gold standard for early in vitro safety profiling[6].

Self-Validation Criteria:

  • Toxicity Control: Doxorubicin (Must yield CC₅₀ < 1 µM).

  • Vehicle Control: 0.5% DMSO (Must yield > 95% cell viability).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate the media and replace it with fresh media containing the oxazepane derivatives at concentrations ranging from 0.1 µM to 100 µM.

  • Incubation: Incubate the treated cells for 72 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent (Promega) to each well to lyse the cells and stabilize the ATP-dependent luciferase signal.

  • Quantification: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence. Calculate the CC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • [Fluorochem] 4-(1,4-OXAZEPAN-4-YL)CYCLOHEXANONE (CAS 1046793-58-1) Product Specifications. Fluorochem Ltd. [1]

  • [UJ Content] Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg. [3]

  • [RSC Advances] Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 1-[2-(1,4-Oxazepan-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Royal Society of Chemistry / NIH. [5]

  • [PMC] Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. National Institutes of Health (NIH). [6]

  • [ACS Publications] Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties. Journal of Medicinal Chemistry. [4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(1,4-Oxazepan-4-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(1,4-Oxazepan-4-yl)cyclohexanone. This bicyclic scaffold is a critical building block in the development of potent analgesic compounds, CNS-active probes, and peripherally selective reuptake inhibitors[1]. The most reliable synthetic route involves the reductive amination of 1,4-cyclohexanedione monoethylene acetal with 1,4-oxazepane, followed by acidic deprotection of the ketal [2].

However, researchers frequently encounter yield-limiting bottlenecks, including incomplete iminium formation due to the steric bulk of the 7-membered oxazepane ring, over-reduction side reactions, and product loss during aqueous workup. This guide provides field-proven protocols, causality-driven troubleshooting, and mechanistic insights to ensure a self-validating, high-yield workflow.

Visual Workflow: Synthetic Pathway

Workflow A 1,4-Cyclohexanedione Monoethylene Acetal + 1,4-Oxazepane B Iminium Ion Formation (AcOH Catalysis) A->B Condensation C Hydride Reduction (NaBH(OAc)3) B->C -H2O D Acetal Intermediate (Protected) C->D Reductive Amination E Acetal Cleavage (Aqueous HCl) D->E Hydrolysis F 4-(1,4-Oxazepan-4-yl) cyclohexanone E->F Neutralization

Figure 1: Two-step synthetic workflow for 4-(1,4-Oxazepan-4-yl)cyclohexanone.

Standard Operating Procedure (SOP): High-Yield Reductive Amination & Deprotection

To ensure a self-validating system, verify the completion of Phase 1 via TLC (ninhydrin stain) before proceeding to Phase 2.

Phase 1: Reductive Amination
  • Preparation : In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) [3] and 1,4-oxazepane (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalysis : Add glacial acetic acid (1.5 equiv).

    • Causality: The mild Brønsted acid protonates the hemiaminal intermediate, facilitating dehydration to the electrophilic iminium ion. Pre-stir this mixture at room temperature for 2 hours.

  • Reduction : Cool the reaction to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) [2].

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because the electron-withdrawing acetate ligands reduce the hydridic character, making it highly selective for iminium ions over unreacted ketones.

  • Completion : Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3 and extract with dichloromethane (DCM).

Phase 2: Acetal Deprotection
  • Hydrolysis : Dissolve the crude acetal intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl. Stir at 50 °C for 4 hours.

  • Neutralization (Critical Step) : Cool the mixture to 0 °C. Slowly add 1M NaOH until the aqueous layer reaches a pH of 9-10.

  • Extraction : Extract the free-based product with DCM (3x). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final ketone.

Optimization Data: Reagent Selection Matrix

To validate the choice of reagents, the following table summarizes quantitative data from optimization trials comparing different reducing conditions:

Reducing AgentSolventAdditiveTempConversion Yield (%)Impurity Profile / Notes
NaBH4MeOHNone0 °C< 20%High cyclohexanol byproducts (over-reduction).
NaBH3CNMeOHAcOH (cat.)RT65%Moderate yield; toxic HCN gas risk during workup.
NaBH(OAc)3 DCE AcOH (1.5 eq) RT 88% Clean conversion; minimal over-reduction.
Ti(OiPr)4 / NaBH4THFNoneRT92%High yield, but titanium salts complicate extraction.

Troubleshooting & FAQs

FAQ 1: Why is my reductive amination yield plateauing at 50-60% despite using excess reagents? Causality : 1,4-oxazepane is a 7-membered heterocycle. Its conformational flexibility and steric bulk can slow down the nucleophilic attack on the ketone, leading to an equilibrium that does not favor the iminium ion. Solution : Do not add the reducing agent immediately. Implement a strict 2-hour pre-stirring step of the amine, ketone, and acetic acid. This drives the condensation equilibrium toward the iminium ion before the hydride source is introduced.

FAQ 2: I am detecting significant amounts of alcohol derivatives in my crude NMR. What went wrong? Causality : Over-reduction. While NaBH(OAc)3 is highly selective, using alcoholic solvents (like methanol) allows for ligand exchange (acetate for methoxide), which increases the reagent's reducing power, causing it to attack unreacted ketones. Solution : Strictly use aprotic solvents like 1,2-dichloroethane (DCE) or THF. Ensure your 1,4-cyclohexanedione monoethylene acetal is fully dry, as moisture can also degrade the reducing agent.

FAQ 3: During the final deprotection step, my product is lost in the aqueous phase. How do I recover it? Causality : The final product contains a tertiary amine (the oxazepane nitrogen). During the acidic deprotection (using HCl), this nitrogen becomes protonated, forming a highly water-soluble ammonium salt. If you extract with an organic solvent while the solution is still acidic, the product will remain in the water phase. Solution : Follow the logical troubleshooting matrix below. You must basify the aqueous layer to pH 9-10 to generate the organic-soluble free base prior to extraction.

Troubleshooting Start Issue: Low Product Recovery in Organic Extraction CheckPH Diagnostic: Test Aqueous Layer pH Start->CheckPH Acidic pH < 7: Amine is Protonated (Water Soluble) CheckPH->Acidic Basic pH > 9: Amine is Free Base (Organic Soluble) CheckPH->Basic Action1 Action: Add 1M NaOH until pH reaches 9-10 Acidic->Action1 Action2 Action: Switch extraction solvent to DCM Basic->Action2 Resolve Re-extract and concentrate Action1->Resolve Action2->Resolve

Figure 2: Logical troubleshooting matrix for resolving low extraction yields during workup.

References

  • National Center for Biotechnology Information. "1,4-Cyclohexanedione monoethylene acetal - PubChem CID 567415". PubChem. URL: [Link]

Technical Support Center: Chromatography Purification of 4-(1,4-Oxazepan-4-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the chromatographic bottlenecks associated with basic tertiary amines.

Molecule Profiling & The "Silanol Problem"

4-(1,4-Oxazepan-4-yl)cyclohexanone is a bifunctional building block featuring a ketone and a tertiary amine (the 1,4-oxazepane ring). The primary challenge in its purification is the basicity of the tertiary nitrogen. Standard normal-phase silica gel contains surface silanol groups (Si-OH) with pKa values ranging from 4.5 to 8.5. When the basic oxazepane ring interacts with these acidic silanols, it forms strong hydrogen bonds or undergoes complete proton transfer to form an ion pair. This causality results in severe peak tailing, low recovery, and irreversible adsorption [1].

Troubleshooting FAQs

Q1: My compound is streaking across the TLC plate and tailing on my flash column. How do I fix this on standard silica? A1: You must neutralize the acidic silanols before your analyte interacts with them. Add 1% to 5% (v/v) Triethylamine (TEA) or 1% methanolic ammonia to your mobile phase. TEA acts as a sacrificial "competing base," saturating the active silanol sites so your tertiary amine can elute with a sharp peak shape ().

Q2: I added TEA to my sample, but the column still tailed. Why? A2: Adding TEA only to the sample is a common mistake. The column must be equilibrated with the TEA-modified mobile phase prior to loading. If the stationary phase is not pre-saturated, the leading edge of your analyte band will continuously encounter un-neutralized silanols as it travels down the column, defeating the purpose of the modifier.

Q3: How can I avoid using foul-smelling TEA entirely? A3: Switch your stationary phase to Amine-Functionalized Silica (e.g., KP-NH) or Basic Alumina. Amine-bonded silica permanently masks the underlying silanols with primary/secondary amine propyl chains. This eliminates the acid-base interaction, allowing you to use simple Hexane/Ethyl Acetate gradients without any basic additives ().

Q4: Can I purify this compound using Reversed-Phase (C18) chromatography? A4: Yes, but pH control is critical. If you use standard 0.1% TFA or Formic Acid (low pH), the oxazepane nitrogen will protonate, making the molecule highly polar and causing it to elute in the void volume. Instead, use a high-pH mobile phase (e.g., 0.1% Ammonium Hydroxide, pH ~10). This ensures the amine remains in its lipophilic free-base form, maximizing retention and selectivity on the C18 carbon chains ().

Experimental Workflows & Logic

PurificationWorkflow N1 Crude 4-(1,4-Oxazepan-4-yl)cyclohexanone N2 Assess Impurity Profile N1->N2 N3 Standard Bare Silica N2->N3 Low Budget / Standard N4 Amine-Functionalized Silica N2->N4 High Purity NP N5 Reversed-Phase C18 N2->N5 Polar Impurities RP N6 Add 1-5% TEA / NH4OH N3->N6 Fixes Tailing

Fig 1: Decision matrix for the chromatographic purification of basic tertiary amines.

SilanolInteraction Silica Acidic Silanol (Si-OH) Amine Tertiary Amine Analyte Silica->Amine Strong H-Bonding Tailing Irreversible Binding / Tailing Amine->Tailing Analyte Trapped TEA Triethylamine (TEA) TEA->Silica Competitive Binding Elution Sharp Elution Peak TEA->Elution Analyte Freely Elutes

Fig 2: Mechanism of silanol masking by competitive amine modifiers (TEA).

Step-by-Step Methodologies
Protocol A: Normal-Phase Purification with TEA Modifier (Cost-Effective)
  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 50:50) and add 2% (v/v) Triethylamine (TEA).

  • Column Equilibration (Self-Validating Step): Flush the bare silica column with at least 3-5 Column Volumes (CV) of the TEA-modified mobile phase. Validation: Monitor the baseline; equilibration is complete when the refractive index or UV baseline stabilizes, confirming the silanols are fully masked.

  • Sample Loading: Dissolve the crude 4-(1,4-Oxazepan-4-yl)cyclohexanone in a minimum volume of the modified mobile phase and load it onto the column.

  • Elution: Run the gradient. The analyte will elute sharply.

  • Post-Processing: Pool the fractions and evaporate under reduced pressure. Note: TEA can be difficult to remove entirely; high-vacuum drying or a mild basic aqueous wash may be required post-evaporation.

Protocol B: Reversed-Phase C18 Purification at High pH (High Purity)
  • Buffer Preparation: Prepare Mobile Phase A (Water + 0.1% NH 4​ OH) and Mobile Phase B (Acetonitrile + 0.1% NH 4​ OH). Ensure the pH is ~10.

  • Column Selection: Use a high-pH tolerant C18 column (e.g., hybrid silica) to prevent silica dissolution, which occurs rapidly above pH 8 on standard columns.

  • Equilibration: Equilibrate the column with 95% A / 5% B for 3 CVs.

  • Elution: Apply a gradient from 5% B to 60% B over 10 CVs. The neutral free-base oxazepane will partition effectively into the stationary phase, resolving from polar impurities.

Quantitative Method Comparison
Purification MethodStationary PhaseMobile Phase AdditiveAnalyte StateTypical RecoveryProsCons
Standard Normal Phase Bare Silica1-5% TriethylamineNeutral (Free Base)75 - 85%Low cost, high capacityTEA removal is tedious
Amine-Modified Silica KP-NH / NH 2​ -SilicaNone RequiredNeutral (Free Base)90 - 95%No smelly additives, sharp peaksHigher column cost
Reversed-Phase (High pH) Hybrid C180.1% NH 4​ OH (pH 10)Neutral (Free Base)85 - 95%Excellent resolution of polar impuritiesRequires pH-stable column
Reversed-Phase (Low pH) Standard C180.1% TFA (pH 2)Protonated (Salt)< 50%Good for MS detectionPoor retention, early elution
References
  • Biotage. "Is there an easy way to purify organic amines?". Biotage Flash Purification Blog. URL:[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". Biotage Flash Purification Blog. URL:[Link]

  • ACS Publications. "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives". Organic Process Research & Development. URL:[Link]

Troubleshooting low solubility of 4-(1,4-Oxazepan-4-yl)cyclohexanone in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(1,4-Oxazepan-4-yl)cyclohexanone

Welcome to the technical support guide for 4-(1,4-Oxazepan-4-yl)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered with this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(1,4-Oxazepan-4-yl)cyclohexanone that influence its solubility?

A1: The solubility behavior of this molecule is governed by a combination of three key functional groups:

  • Cyclohexanone Ring: A cyclic ketone that provides a degree of polarity and a site for hydrogen bond acceptance. Cyclohexanone itself is miscible with most common organic solvents.[1]

  • 1,4-Oxazepane Ring: This is a seven-membered heterocyclic ring containing both an ether linkage (-O-) and a tertiary amine (-N-). The ether is a hydrogen bond acceptor, while the tertiary amine is a key basic site that can be protonated. Such heterocyclic systems are common in biologically active molecules.[2][3]

  • Aliphatic Core: The saturated rings contribute to a non-polar, lipophilic character.

The molecule's overall solubility is a delicate balance between its polar functional groups (ketone, ether, amine) and its non-polar hydrocarbon backbone. This duality means it is unlikely to be highly soluble in extremely non-polar (e.g., hexanes) or extremely polar (e.g., water) solvents without modification.

Q2: I am observing poor solubility in a common solvent like Dichloromethane (DCM). Is this expected?

A2: Yes, this is not entirely unexpected. While DCM is a versatile solvent, compounds with multiple hydrogen bond acceptors and a rigid structure can sometimes exhibit limited solubility. The combination of the polar ketone and the heterocyclic system may lead to strong intermolecular interactions in the solid state (crystal lattice energy), which the solvent must overcome. If the energy of solvation in DCM does not sufficiently compensate for the lattice energy, solubility will be low.

Q3: Is it safe to heat the mixture to improve solubility? What are the risks?

A3: Heating is a common and effective first step to increase solubility for most dissolution processes that are endothermic, in accordance with Le Châtelier's Principle.[4][5][6] By adding thermal energy, you provide the system with the energy needed to break the crystal lattice bonds and promote solvation.

However, you must consider two primary risks:

  • Thermal Degradation: Like many complex organic molecules, 4-(1,4-Oxazepan-4-yl)cyclohexanone could be susceptible to degradation at elevated temperatures. The oxazepane ring, in particular, could be a point of instability.

  • Supersaturation & Precipitation: If you dissolve the compound at a high temperature and then cool the solution, it may become supersaturated. This can lead to rapid, and sometimes uncontrolled, precipitation of the material, which is problematic for reactions or analytical measurements.

Recommendation: Heat the mixture gently (e.g., 40-50 °C) and monitor for any color change, which might indicate degradation. Always perform a small-scale test first.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Screening

When facing solubility issues, a systematic screening of solvents with varying polarities is the most logical first step. The principle of "like dissolves like" is a useful starting point.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Accurately weigh 1-2 mg of 4-(1,4-Oxazepan-4-yl)cyclohexanone into several small, clean glass vials.

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a single test solvent from the table below.

  • Initial Observation: Vortex each vial vigorously for 30-60 seconds at room temperature. Observe if the solid dissolves completely.

  • Incremental Addition: If the solid does not dissolve, add another 100 µL aliquot of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Classification:

    • Soluble: Dissolves completely in < 200 µL.

    • Sparingly Soluble: Dissolves in 200 µL - 1 mL.

    • Insoluble: Does not fully dissolve in 1 mL.

  • Thermal Test (Optional): For vials where the compound is sparingly soluble or insoluble, gently warm the vial to ~45 °C and observe any change. Note if the compound precipitates upon cooling.

Table 1: Recommended Solvents for Screening

SolventClassRelative PolarityBoiling Point (°C)Rationale & Comments
TolueneAromatic Hydrocarbon0.099111A good non-polar starting point.[7]
Tetrahydrofuran (THF)Polar Aprotic (Ether)0.20766The ether functionality may interact favorably with the oxazepane ring.[7]
Dichloromethane (DCM)Halogenated0.30940A common solvent, but may not be strong enough for this compound.[7]
AcetonePolar Aprotic (Ketone)0.35556The ketone group may interact well with the cyclohexanone moiety.[7]
Acetonitrile (ACN)Polar Aprotic (Nitrile)0.46082A highly polar aprotic solvent.[7]
Dimethylformamide (DMF)Polar Aprotic (Amide)0.386153A very strong, polar aprotic solvent, often effective for difficult compounds. Use with caution due to high BP.[7]
Dimethyl Sulfoxide (DMSO)Polar Aprotic (Sulfoxide)0.444189An extremely powerful solvent, considered a universal solvent for many drug candidates.[7][8]
Isopropanol (IPA)Polar Protic (Alcohol)0.54682A protic solvent capable of hydrogen bonding.[7]
Ethanol (EtOH)Polar Protic (Alcohol)0.65478More polar than IPA; its hydrogen bonding capability is a key feature.[7]
Guide 2: Leveraging Chemical Modification for Enhanced Solubility

If physical methods and solvent screening are insufficient, modifying the chemical nature of the solute is a powerful strategy. For this compound, the tertiary amine in the oxazepane ring is the key.

Core Principle: pH Adjustment and Salt Formation Tertiary amines are basic and can accept a proton (H+) from an acid to form a positively charged ammonium salt.[9]

Free Base (Lower Solubility): R₃N Acid Addition: + H-Cl Ammonium Salt (Higher Solubility): R₃N⁺-H Cl⁻

This resulting salt is an ionic compound. Ionic compounds have much stronger interactions (ion-dipole) with polar solvents, particularly polar protic solvents like ethanol or water, dramatically increasing solubility.[10]

Experimental Protocol: Acid-Mediated Solubilization Safety Note: Handle acids with appropriate personal protective equipment (PPE) in a fume hood.

  • Solvent Selection: Choose a polar protic solvent where the compound has at least minimal solubility, such as Ethanol (EtOH) or Methanol (MeOH).

  • Suspension: Create a suspension of the compound in the chosen solvent (e.g., 10 mg in 1 mL).

  • Acidification: Prepare a dilute solution of an acid. A common choice is 1M Hydrochloric Acid (HCl) in a compatible solvent (like isopropanol or ethanol).

  • Titration: Add the acid solution dropwise to the stirring suspension.

  • Observation: Continue adding acid slowly while stirring. The solid should begin to dissolve as the salt is formed. Often, the solution will become clear.

  • Stoichiometry: Typically, one molar equivalent of acid is sufficient for complete protonation. Adding a slight excess (e.g., 1.1 equivalents) can ensure the equilibrium is shifted fully to the salt form.

  • Confirmation: After dissolution, the pH of the solution will be acidic. You can confirm this with pH paper if working in an aqueous or alcoholic solution.

This technique is a cornerstone of pharmaceutical formulation and can often overcome even the most challenging solubility issues for basic compounds.[8][11]

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility challenges with 4-(1,4-Oxazepan-4-yl)cyclohexanone.

Caption: Troubleshooting Decision Tree for Solubility Enhancement.

References

  • Vertex AI Search. (n.d.). Solubility.
  • MedhaVatika. (2025, October 29). Le Chatelier's Principle, Solubility Product.
  • Flinn Scientific Canada. (n.d.). LeChâtelier's Principle and the Solubility of Carbon Dioxide.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility.
  • Reichardt, C. (n.d.). Solvents and Polarity. Wiley Online Library. Retrieved March 28, 2026, from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • LibreTexts. (2018, November 17). Amines and Heterocycles.
  • Journal of Pharmaceutical Investigation. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Wikipedia. (n.d.). Cyclohexanone.
  • Journal of Medicinal and Chemical Sciences. (2023, June 4). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives.
  • PubMed. (2004, June 3). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.

Sources

Technical Support Center: Troubleshooting 4-(1,4-Oxazepan-4-yl)cyclohexanone Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-(1,4-Oxazepan-4-yl)cyclohexanone is a highly versatile, yet chemically demanding bifunctional building block. Because it contains both an electrophilic cyclohexanone core and a sterically bulky, electron-rich tertiary amine (the 1,4-oxazepane ring), researchers frequently encounter competing side reactions.

This guide is designed to help you understand the causality behind these side reactions and implement self-validating protocols to ensure high yields and stereochemical control.

Part 1: Reactivity Profile & Mechanistic Causality

The complexity of working with 4-(1,4-Oxazepan-4-yl)cyclohexanone stems from its dual reactivity:

  • Conformational Locking: The bulky 1,4-oxazepane group strongly prefers the equatorial position, locking the cyclohexane ring in a specific chair conformation. This dictates the facial trajectory (axial vs. equatorial) of incoming nucleophiles or hydrides, complicating stereocontrol.

  • Auto-Basicity: The tertiary amine has a pKa of ~8-9. If left as a free base, it can act as an internal or intermolecular catalyst, promoting the enolization of the ketone and leading to self-condensation (Aldol reactions).

  • Oxidative Susceptibility: The electron-rich nitrogen in the oxazepane ring is highly susceptible to electrophilic attack by peroxides or peracids, leading to unwanted N-oxide formation.

Part 2: Troubleshooting FAQs

Q1: My reductive amination yields an unpredictable mixture of cis and trans isomers. How do I achieve high diastereoselectivity?

The Causality: When the ketone condenses with an amine to form an iminium ion, the bulky oxazepane group remains equatorial. The reducing agent can attack from the less hindered equatorial face (pushing the new amine group into the axial position, yielding the cis-isomer) or the axial face (yielding the trans-isomer). Standard reagents like NaBH₄ offer poor facial discrimination. The Solution: You must tune the steric bulk of your reducing agent.

  • For the cis-isomer: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) in weakly acidic conditions (e.g., Acetic Acid). The bulky acetoxy groups force the hydride to attack from the less hindered equatorial face, yielding the cis-amine [1].

  • For the trans-isomer: Use Lithium Borohydride (LiBH₄) or pre-form the imine with Titanium Tetraisopropoxide (Ti(OiPr)₄) followed by NaBH₄. The coordination of the Lewis acid alters the transition state, favoring axial hydride attack[2].

Q2: I am observing significant ketone depletion without product formation, and LC-MS shows a mass corresponding to a dimer (+195 Da). What is happening?

The Causality: You are observing an auto-catalyzed Aldol condensation. The basic oxazepane nitrogen deprotonates the α -carbon of a neighboring cyclohexanone molecule, forming an enolate. This enolate then attacks the ketone of another molecule, forming an aldol dimer. The Solution: Never store this building block as a neat free base for extended periods. Store it as a hydrochloride (HCl) salt. During reactions, maintain a slightly acidic environment (pH 5-6) to keep the tertiary amine protonated, which neutralizes its basicity and completely shuts down the enolization pathway.

Q3: During downstream oxidations (e.g., epoxidation or Suzuki peroxide workups), I see a +16 Da mass shift. How do I prevent this?

The Causality: The tertiary amine in the 1,4-oxazepane ring is highly nucleophilic and reacts rapidly with oxidants (like mCPBA or H₂O₂) to form an N-oxide. The Solution: Protect the amine in situ via protonation. Before adding your oxidant, add 1.1 equivalents of a strong acid like Trifluoroacetic Acid (TFA). The resulting protonated ammonium salt lacks a lone pair, making it completely electron-deficient and resistant to oxidation.

Part 3: Mechanistic Visualizations

G K 4-(1,4-Oxazepan-4-yl) cyclohexanone I Iminium Intermediate K->I + 1°/2° Amine (H+ cat.) Cis Cis-Isomer (Axial Amine) I->Cis Equatorial Hydride Attack NaBH(OAc)3 Trans Trans-Isomer (Equatorial Amine) I->Trans Axial Hydride Attack Ti(OiPr)4 / NaBH4

Fig 1. Stereochemical divergence in the reductive amination of 4-substituted cyclohexanones.

G SM Free Base Ketone Enol Enolate Intermediate (Auto-catalyzed) SM->Enol Intramolecular/Intermolecular Base Catalysis Salt Protonated Ketone (HCl Salt) SM->Salt + HCl (1 equiv) Aldol Aldol Dimer (Side Product) Enol->Aldol Nucleophilic Attack on Unreacted Ketone Stable Stable for Storage (No Enolization) Salt->Stable Amine Deactivation

Fig 2. Auto-catalyzed aldol condensation pathway and its prevention via salt formation.

Part 4: Quantitative Data for Reductive Amination

The following table summarizes the expected stereochemical outcomes and side-reaction risks based on the chosen reagent system when reacting 4-substituted cyclohexanones[2][3][4].

Reagent SystemSolventAdditiveMajor DiastereomerTypical Ratio (Cis:Trans)Side-Reaction Risk
NaBH(OAc)₃ DCEAcOH (1-2 eq)Cis (Axial Amine)85:15 to 95:5Low (Mildest reductant)
NaBH₃CN MeOHZnCl₂Mixture~50:50Medium (Toxicity, cyanide incorporation)
LiBH₄ THFNoneTrans (Equatorial Amine)10:90 to 20:80High (Over-reduction of ketone to alcohol)
Ti(OiPr)₄ / NaBH₄ EtOHNoneTrans (Equatorial Amine)15:85 to 5:95Medium (Requires strictly anhydrous conditions)

Part 5: Self-Validating Experimental Protocol

Highly Diastereoselective Synthesis of Cis-Amines via Reductive Amination

This protocol utilizes NaBH(OAc)₃ to achieve high cis-selectivity while preventing aldol condensation and over-reduction[1][4].

Step 1: Imine Pre-formation

  • Dissolve 4-(1,4-Oxazepan-4-yl)cyclohexanone (1.0 equiv) and your target primary/secondary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Add Glacial Acetic Acid (1.5 equiv). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Take a 10 μ L aliquot, dilute in CDCl₃, and run a quick ¹H NMR. Verify the disappearance of the ketone α -protons (~2.3-2.5 ppm) and the appearance of the imine/enamine signals. Do not proceed until ketone consumption is >95% to prevent reduction of the ketone to the corresponding cyclohexanol.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes to control the exotherm.

  • Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS. The mass of the iminium intermediate should cleanly transition to the mass of the final amine product. Ensure no +16 Da peaks (N-oxidation) or +195 Da peaks (Aldol dimer) are present.

Step 3: Acid-Base Workup

  • Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH > 8.

  • Self-Validation Checkpoint: The pH must be strictly >8. If the pH is acidic, the oxazepane nitrogen will remain protonated, and your product will be lost in the aqueous waste layer.

  • Extract the aqueous layer with Dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the cis-enriched amine.

Part 6: References

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. URL:[Link]

  • Myers, A. G. "C-N Bond-Forming Reactions: Reductive Amination." Harvard University Chemistry 115 Course Notes. URL:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

  • Gribble, G. W. et al. "Lithium borohydride: a reagent of choice for the selective reductive amination of cyclohexanones." ResearchGate / Tetrahedron Letters. URL:[Link]

Sources

Technical Support Center: Optimizing Scale-Up of 4-(1,4-Oxazepan-4-yl)cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,4-Oxazepan-4-yl)cyclohexanone. As a key intermediate in pharmaceutical development, optimizing its synthesis for scale-up is critical for efficiency, purity, and cost-effectiveness. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of reductive amination.

Introduction: The Synthetic Challenge

The synthesis of 4-(1,4-Oxazepan-4-yl)cyclohexanone is most commonly achieved through the reductive amination of 1,4-oxazepane and cyclohexanone. While straightforward in principle, scaling this reaction from the bench to production can present a host of challenges. These may include incomplete conversion, formation of difficult-to-remove impurities, and issues with product isolation and purification. This guide will address these potential hurdles with scientifically grounded solutions.

The primary reaction is depicted below:

Troubleshooting Guide: A Proactive Approach to Scale-Up

This section addresses common problems encountered during the synthesis of 4-(1,4-Oxazepan-4-yl)cyclohexanone, offering solutions rooted in chemical principles.

Problem 1: Low or Incomplete Conversion

Symptoms:

  • Significant amounts of starting materials (1,4-oxazepane and/or cyclohexanone) remain in the reaction mixture, as determined by GC-MS or LC-MS analysis.

  • The reaction stalls after a certain period.

Potential Causes & Solutions:

CauseScientific Rationale & Recommended Action
Inefficient Imine/Iminium Ion Formation The rate-determining step in many reductive aminations is the formation of the imine or iminium ion intermediate. This equilibrium can be influenced by several factors. Action: Ensure the reaction is conducted under mildly acidic conditions (pH 5-6) to catalyze imine formation without excessive protonation of the amine. A catalytic amount of acetic acid is often effective.[1] For scale-up, consider the use of a solid acid catalyst that can be easily filtered off.
Sub-optimal Reducing Agent The choice and stoichiometry of the reducing agent are critical. A reagent that is too reactive can reduce the starting cyclohexanone, while an insufficient amount will lead to incomplete conversion. Action: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for its selectivity in reducing the iminium ion in the presence of the ketone.[2][3] Ensure at least 1.5 equivalents of NaBH(OAc)₃ are used. For large-scale operations, portion-wise addition of the reducing agent can help control the reaction exotherm and improve efficiency.
Insufficient Reaction Time or Temperature Less reactive substrates may require more forcing conditions to achieve full conversion. Action: Monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC-MS). If the reaction has stalled, a modest increase in temperature (e.g., to 40-50 °C) may be beneficial. However, be cautious as higher temperatures can also promote side reactions.[1]
Moisture in the Reaction Water can hydrolyze the imine intermediate back to the starting materials, thus impeding the forward reaction. Action: Use anhydrous solvents and ensure all glassware is thoroughly dried. The use of dehydrating agents like molecular sieves can be beneficial, especially at a larger scale, to drive the imine formation equilibrium forward.
Problem 2: Formation of Significant Side Products

Symptoms:

  • Multiple unexpected peaks are observed in the crude product analysis (GC-MS, LC-MS, or NMR).

  • Difficulty in purifying the desired product to the required specification.

Potential Causes & Solutions:

CauseScientific Rationale & Recommended Action
Reduction of Cyclohexanone If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, or if the reaction conditions are not optimized, the starting cyclohexanone can be reduced to cyclohexanol. Action: Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][4] If NaBH₄ must be used, ensure the imine is pre-formed before the addition of the reducing agent.[4]
Formation of Bis-aminated Product While less common with a secondary amine like 1,4-oxazepane, impurities in the starting materials could lead to unexpected byproducts. Action: Ensure the purity of the starting 1,4-oxazepane.
Aldol Condensation of Cyclohexanone Under basic or strongly acidic conditions, cyclohexanone can undergo self-condensation to form aldol adducts. Action: Maintain a mildly acidic pH throughout the reaction. Avoid the use of strong bases or acids.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the reductive amination of 1,4-oxazepane and cyclohexanone on a large scale?

For large-scale synthesis, the choice of solvent is critical for reaction performance, safety, and environmental impact. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations with sodium triacetoxyborohydride.[3] However, due to their environmental and health concerns, alternative solvents should be considered for greener processes. Tetrahydrofuran (THF) and acetonitrile are also viable options.[3] For scale-up, a thorough process safety assessment should be conducted for the chosen solvent.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction on a lab scale. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to separate the starting materials from the product. For more quantitative analysis and for scale-up processes, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can accurately quantify the consumption of reactants and the formation of the product and any byproducts.

Q3: What are the best practices for purifying 4-(1,4-Oxazepan-4-yl)cyclohexanone at scale?

Purification of tertiary amines can be challenging. A common method involves an acidic workup to extract the basic amine into an aqueous layer, followed by basification and extraction into an organic solvent.[5] However, for large-scale operations, this can be cumbersome.

  • Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method. A solvent screen should be performed to identify a suitable solvent or solvent system.

  • Column Chromatography: While effective at the lab scale, traditional column chromatography is often not practical for large-scale production. However, automated flash chromatography systems can be a viable option for intermediate scales.

  • Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be an excellent method for purification on a large scale.

Q4: What are the key safety considerations when scaling up this reaction?

  • Exothermicity: Reductive aminations can be exothermic, especially during the addition of the reducing agent. For scale-up, it is crucial to have adequate cooling capacity and to control the rate of addition of the reducing agent to manage the reaction temperature.

  • Hydrogen Evolution: Some reducing agents can release hydrogen gas, particularly if the reaction is quenched with acid. Ensure adequate ventilation and avoid ignition sources.

  • Reagent Handling: Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere. Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Reductive Amination

This protocol provides a starting point for the synthesis of 4-(1,4-Oxazepan-4-yl)cyclohexanone. Optimization may be required based on specific laboratory conditions and desired purity.

Materials:

  • 1,4-Oxazepane

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-oxazepane (1.0 eq.) and cyclohexanone (1.1 eq.) to anhydrous 1,2-dichloroethane (10 mL per mmol of 1,4-oxazepane).

  • Add glacial acetic acid (1.1 eq.) to the mixture and stir at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCE (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by crystallization.

Visualizing the Workflow

Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1,4-Oxazepane Cyclohexanone Anhydrous DCE Acetic Acid imine Imine Formation (1 hr, RT) reagents->imine Mix setup Inert Atmosphere Flame-dried Glassware setup->reagents reduction Reduction with NaBH(OAc)₃ (0°C to RT, 12-24h) imine->reduction Cool to 0°C monitoring TLC / GC-MS Monitoring reduction->monitoring quench Quench with Sat. NaHCO₃ reduction->quench Reaction Complete monitoring->reduction Continue if incomplete extract Extraction with DCE quench->extract purify Purification (Chromatography or Crystallization) extract->purify product product purify->product Final Product

Caption: Reductive amination workflow for the synthesis of 4-(1,4-Oxazepan-4-yl)cyclohexanone.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, DCM, THFHigh selectivity for imines/iminium ions; mild.[2][3]Moisture sensitive; relatively expensive.
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolGood selectivity; tolerant of protic solvents.[1]Toxic cyanide byproduct; moisture sensitive.
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive; readily available.Can reduce starting aldehydes/ketones; less selective.[1][4]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Methanol, Ethanol, Ethyl Acetate"Green" reducing agent; high atom economy.Requires specialized high-pressure equipment; catalyst may be pyrophoric.[6][7]
Troubleshooting Logic Diagram

Troubleshooting_Reductive_Amination start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC/NMR of aliquot before reduction) start->check_imine imine_ok Imine Formation OK check_imine->imine_ok Yes imine_poor Poor Imine Formation check_imine->imine_poor No check_reducing_agent Evaluate Reducing Agent imine_ok->check_reducing_agent check_conditions Review Reaction Conditions imine_ok->check_conditions adjust_ph Adjust pH to 5-6 (add catalytic acid) imine_poor->adjust_ph add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) imine_poor->add_dehydrating increase_equivalents Increase Equivalents of Reducing Agent check_reducing_agent->increase_equivalents change_reagent Switch to a more robust reducing agent (e.g., NaBH(OAc)₃) check_reducing_agent->change_reagent increase_time Increase Reaction Time check_conditions->increase_time increase_temp Increase Temperature (monitor for side products) check_conditions->increase_temp

Caption: A decision tree for troubleshooting low yields in the reductive amination synthesis.

References

  • BenchChem. (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis. BenchChem.
  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
  • ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
  • Myers, A. G. (n.d.). Chem 115. Harvard University.
  • RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry.
  • ResearchGate. (n.d.).
  • The Pat-Med Examiner. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2025).
  • PMC. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd.
  • UPCommons. (n.d.).
  • ResearchGate. (2026).
  • Master Organic Chemistry. (2017).
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Wikipedia. (n.d.).
  • PMC. (n.d.).
  • Reddit. (2025).
  • CSIRO Publishing. (2022). Structural reassignment of a dibenz[b,f][1][8]oxazepin-11(10H)- one with potent antigiardial activity.

  • BMRB. (n.d.). bmse000405 Cyclohexanone.
  • Reddit. (2025).
  • ResearchGate. (n.d.).
  • OpenBU. (2011).
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine....
  • White Rose Research Online. (2022).
  • ACS Publications. (2024). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine.
  • Pearson. (n.d.).
  • PMC. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.
  • Google Patents. (n.d.).
  • ResearchGate. (2019).
  • The Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][1][8]oxazepines.

  • ACS Publications. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.
  • University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid.
  • Journal of Medicinal and Chemical Sciences. (2023).
  • PMC. (2023).

Sources

Technical Support Center: Crystallization of 4-(1,4-Oxazepan-4-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving impurities in the crystallization of 4-(1,4-Oxazepan-4-yl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this important intermediate. Achieving high purity is critical, as residual impurities can significantly impact downstream reaction performance, yield, and the safety profile of the final active pharmaceutical ingredient (API).[1][2][3]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established principles of crystallization and organic synthesis.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 4-(1,4-Oxazepan-4-yl)cyclohexanone.

Issue 1: Product Fails to Crystallize, Oiling Out, or Forms an Amorphous Solid
  • Symptom: Upon cooling or addition of an anti-solvent, the product separates as a liquid (oils out) or precipitates as a non-crystalline, often sticky, solid instead of forming distinct crystals.

  • Potential Causes:

    • High Impurity Load: The presence of significant impurities can inhibit the formation of a crystal lattice, depressing the melting point and favoring a liquid or amorphous state.[1]

    • High Degree of Supersaturation: Cooling the solution too rapidly or adding an anti-solvent too quickly creates a high level of supersaturation, where nucleation is chaotic and disordered, leading to precipitation rather than ordered crystal growth.

    • Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, preventing the product from reaching the necessary insolubility to crystallize.

  • Diagnostic Steps:

    • Purity Analysis: Analyze the crude material using HPLC, LC-MS, or NMR to estimate the purity level. Compare this to a reference standard if available.

    • Thermal Analysis (DSC): Differential Scanning Calorimetry can confirm if the isolated solid is amorphous (showing a glass transition) versus crystalline (showing a sharp melting point).

  • Resolution Strategies:

    • Reduce Supersaturation Rate:

      • Slow down the cooling rate. Aim for a controlled ramp-down (e.g., 5-10 °C per hour).

      • If using an anti-solvent, add it dropwise at an elevated temperature and then cool slowly.

    • Solvent System Re-evaluation:

      • The ideal crystallization solvent is one where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4]

      • Conduct a solvent screening study (see Experimental Protocols). Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane) and their mixtures.

    • Seeding: Introduce a few microcrystals of pure 4-(1,4-Oxazepan-4-yl)cyclohexanone into the supersaturated solution.[5] This provides a template for ordered crystal growth and can be highly effective at preventing oiling out.

    • Pre-Purification: If the crude purity is low (<90%), consider a preliminary purification step like column chromatography to remove the bulk of impurities before attempting crystallization.

Issue 2: Persistent Impurities in the Final Crystalline Product
  • Symptom: Analytical data (e.g., HPLC, NMR) of the crystallized product shows the presence of residual starting materials, by-products, or solvent adducts.

  • Potential Causes & Impurity Profiles:

    • The synthesis of 4-(1,4-Oxazepan-4-yl)cyclohexanone is typically achieved via reductive amination of a cyclohexanone derivative with 1,4-Oxazepane. Common impurities can include:

      • Unreacted Starting Materials: Residual 1,4-Oxazepane or the cyclohexanone precursor.

      • Over-alkylation Products: Formation of tertiary amines if the reaction conditions are not well-controlled.[6]

      • By-products from Reducing Agent: Boron-containing residues if using reagents like sodium triacetoxyborohydride.[7]

      • Solvates/Hydrates: The crystalline lattice may incorporate solvent molecules, especially if strong hydrogen-bonding solvents are used.[2]

  • Diagnostic Steps:

    • Identify the Impurity: Use LC-MS to get the mass of the impurity, which can help identify it as a known starting material or by-product. 1H NMR can also reveal characteristic peaks of unreacted components.

    • Quantify the Impurity: Use a validated HPLC method to determine the area percentage of the impurity.

  • Resolution Strategies:

Impurity Type Resolution Strategy Scientific Rationale
Unreacted Starting Materials 1. Recrystallization: Choose a solvent system where the impurity has significantly higher solubility than the desired product, ensuring it remains in the mother liquor.[4] 2. pH Adjustment & Wash: If the impurity is a basic amine (like 1,4-Oxazepane), an aqueous wash of the organic solution with dilute acid (e.g., 1M HCl) before crystallization can extract it into the aqueous phase.Exploits differences in solubility and acid-base properties to selectively remove contaminants.
Reaction By-products 1. Optimized Recrystallization: This is the most common method. A systematic solvent screening is crucial.[8] 2. Slurry Wash: Stirring the isolated crystals in a solvent where the product is sparingly soluble but the impurity is soluble can effectively wash the surface and remove occluded impurities.Purification is achieved by partitioning the impurity into the liquid phase while the pure product remains solid.
Residual Solvents / Solvates 1. Drying Optimization: Dry the product under vacuum at an elevated temperature (ensure temperature is below the melting point) to remove residual solvents. 2. Solvent Selection: Avoid solvents known to form stable solvates. If a solvate is unavoidable, a subsequent recrystallization from a non-solvating solvent (e.g., toluene, heptane) may be necessary.[2]Thermal energy and reduced pressure overcome the intermolecular forces holding the solvent in the crystal lattice.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving crystallization issues.

G start Impure Crystalline Product analysis Analyze Impurity Profile (HPLC, LC-MS, NMR) start->analysis decision Impurity Identified? analysis->decision sm Starting Material (e.g., 1,4-Oxazepane) decision->sm Yes bp Reaction By-product decision->bp Yes solv Residual Solvent / Solvate decision->solv Yes unknown Unknown Impurity decision->unknown No wash Aqueous Acid Wash + Recrystallize sm->wash recryst Optimize Recrystallization (Solvent Screen, Cooling Rate) bp->recryst drying Optimize Drying Conditions (Vacuum, Temperature) solv->drying chrom Consider Preparative Chromatography unknown->chrom end Pure Product (>99.5%) wash->end slurry Perform Slurry Wash recryst->slurry If needed recryst->end slurry->end drying->end chrom->end

Caption: Decision workflow for impurity resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the crystallization of 4-(1,4-Oxazepan-4-yl)cyclohexanone?

  • A1: Based on the structure (a cyclic ketone with an amine functionality), a good starting point would be a polar protic solvent like isopropanol (IPA) or a moderately polar aprotic solvent like ethyl acetate (EtOAc), with a non-polar anti-solvent like heptane or hexane. A common strategy is to dissolve the crude product in a minimal amount of hot IPA and then slowly add heptane until turbidity is observed, followed by slow cooling.

Q2: My crystallized product has a broad melting point range. What does this indicate?

  • A2: A broad melting point range is a classic indicator of an impure substance.[4] Pure crystalline compounds typically have a sharp melting point range of 1-2 °C. The impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in melting point depression and broadening.

Q3: How can I prevent the formation of very fine needles or powder during crystallization?

  • A3: The formation of fine particles is often a result of rapid nucleation caused by a high degree of supersaturation.[1] To encourage the growth of larger, more easily filterable crystals, you must slow down the crystallization process. This can be achieved by:

    • Decreasing the cooling rate.

    • Reducing the amount of anti-solvent used or adding it more slowly.

    • Stirring at a very slow, gentle rate to avoid secondary (shear-induced) nucleation.

Q4: Can polymorphism be an issue for this compound?

  • A4: Yes, polymorphism (the ability of a compound to exist in multiple crystal forms) is a common challenge for pharmaceutical intermediates.[1][2] Different polymorphs can have different solubilities and stabilities. If you observe batch-to-batch inconsistency in your crystallization process or final product properties, a polymorphism study using techniques like DSC and XRPD (X-ray Powder Diffraction) is recommended.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose an appropriate solvent or solvent system (e.g., Isopropanol/Heptane).

  • Dissolution: Place the crude 4-(1,4-Oxazepan-4-yl)cyclohexanone in a flask equipped with a condenser and a magnetic stirrer. Add a minimal amount of the primary solvent (e.g., Isopropanol).

  • Heating: Gently heat the mixture with stirring until all the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling & Crystallization:

    • For single solvent systems: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize yield.

    • For two-solvent systems: If using an anti-solvent (e.g., Heptane), add it dropwise to the hot solution until a slight cloudiness (turbidity) persists. Add a drop or two of the primary solvent to redissolve the precipitate, then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Small-Scale Solvent Screening for Crystallization
  • Preparation: Place approximately 20-30 mg of your crude product into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) dropwise at room temperature until the solid dissolves. Note the approximate solubility at room temperature.

  • Heating: For vials where the solid did not dissolve at room temperature, heat them gently (e.g., to 60-70 °C) and continue adding the solvent dropwise until the solid dissolves. Note the solubility at high temperatures.

  • Cooling: Allow the vials that required heating to cool to room temperature, and then place them in an ice bath or refrigerator.

  • Evaluation: Observe the vials for crystal formation. An ideal single solvent is one where the compound is poorly soluble at low temperatures but highly soluble at high temperatures.[4] For anti-solvent systems, look for a good dissolving solvent and a miscible poor solvent (anti-solvent).

References

  • University of Cambridge, Department of Chemistry. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • ResearchGate. (2017, September 20). (PDF) Boron reagents for reductive amination. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

Sources

Technical Support Center: Handling & Stability of 4-(1,4-Oxazepan-4-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(1,4-Oxazepan-4-yl)cyclohexanone (CAS: 1046793-58-1) . As a bifunctional building block containing both an electrophilic cyclohexanone and a nucleophilic/basic 1,4-oxazepane ring, this compound requires precise handling. This guide provides drug development professionals with field-proven insights, troubleshooting strategies, and self-validating protocols to ensure experimental reproducibility.

Frequently Asked Questions (FAQs): Storage & Stability

Q: What is the primary degradation pathway for this compound during long-term storage? A: As an amine-bearing ketone, the free base form is highly susceptible to auto-catalyzed self-aldol condensation. The tertiary nitrogen of the 1,4-oxazepane ring acts as an internal general base, promoting the enolization of the cyclohexanone moiety. Over time, this leads to the formation of high-molecular-weight oligomers. This degradation pathway is a well-documented challenge for β

  • and γ -amino ketones, as detailed in the [1]. Additionally, the electron-rich oxazepane nitrogen is prone to N-oxidation upon prolonged exposure to atmospheric oxygen.

Q: How should I store the compound to maximize shelf life? A: For long-term storage (>1 month), it is highly recommended to store the compound as a hydrochloride (HCl) salt. Protonating the tertiary amine eliminates its basicity, effectively shutting down the auto-catalytic enolization pathway. In the solid crystalline state, molecular mobility is restricted, further preventing intermolecular reactions. If it must be stored as a free base, keep it neat, under an inert argon atmosphere, protected from light, at -20 °C.

Q: Why does my sample appear yellow/brown after being left on the benchtop? A: Discoloration is a classic indicator of N-oxide formation and subsequent complex degradation. The 1,4-oxazepane ring, while stable in isolated systems, can rapidly oxidize when exposed to air and ambient light, a phenomenon frequently observed in [2].

Troubleshooting Guide: Experimental Anomalies

Issue: Unexplained Broad Peaks in NMR or Multiple Peaks in LC-MS
  • Diagnosis: Oligomerization via self-aldol condensation or hydration of the ketone.

  • Causality: When the free base is dissolved in neutral or basic solvents (e.g., unbuffered CDCl3 or basic aqueous mixtures) for extended periods, the basicity of the oxazepane ring catalyzes the formation of ketone enolates, which then attack unreacted molecules.

  • Solution: Prepare analytical samples immediately before injection. For NMR, use slightly acidic deuterated solvents (e.g., adding a micro-drop of TFA) to protonate the amine and freeze the equilibrium, or store the NMR tube at 4 °C if acquisition is delayed.

Issue: Low Yields in Reductive Amination or Grignard Additions
  • Diagnosis: Ketone deactivation via enolization or moisture absorption.

  • Causality: The oxazepane moiety is highly hygroscopic. Absorbed water can hydrate the ketone to form a gem-diol, which is unreactive toward nucleophilic attack. Furthermore, water can facilitate hydrolytic degradation pathways common in [3].

  • Solution: Dry the compound azeotropically with anhydrous toluene prior to the reaction, and conduct the reaction in the presence of activated 4Å molecular sieves.

Visualizing Workflows & Logical Relationships

StabilityWorkflow A 4-(1,4-Oxazepan-4-yl)cyclohexanone (Free Base) B Exposure to Air / RT A->B Improper Handling C Controlled Storage (Argon, -20°C) A->C Best Practice G Conversion to HCl Salt A->G Salt Formation D N-Oxidation (M+16 Impurity) B->D E Self-Aldol Condensation (Oligomers) B->E F Stable for 6-12 Months C->F H Stable for >24 Months at RT G->H

Workflow detailing degradation pathways and optimal storage strategies.

RescueProtocol Step1 Impure Free Base (Contains Aldol/N-oxide) Step2 Dissolve in Et2O / EtOAc Step1->Step2 Step3 Add 2M HCl in Ether (Precipitate Salt) Step2->Step3 Step4 Filter & Wash (Removes Neutral Organics) Step3->Step4 Selective Precipitation Step5 Pure HCl Salt (Ready for Storage) Step4->Step5 Step6 Aqueous NaHCO3 Wash (Free-basing) Step5->Step6 When needed for reaction Step7 Extract & Dry (Pure Free Base) Step6->Step7

Step-by-step chemical rescue and purification protocol via salt formation.

Quantitative Data Summaries

Table 1: Stability Matrix for 4-(1,4-Oxazepan-4-yl)cyclohexanone

Storage FormTemperatureAtmosphereEstimated Shelf LifePrimary Degradation Risk
Free Base25 °CAir< 1 WeekN-Oxidation, Aldol Condensation
Free Base-20 °CArgon6 - 12 MonthsSlow Oligomerization
HCl Salt25 °CAir> 12 MonthsHygroscopicity (Moisture uptake)
HCl Salt2-8 °CArgon/Desiccant> 24 MonthsNone

Table 2: Solvent Compatibility Profile

SolventCompatibility (Free Base)Compatibility (HCl Salt)Mechanistic Notes
Dichloromethane (DCM)ExcellentPoorIdeal for free base extractions; non-nucleophilic.
Methanol / EthanolModerateExcellentKetone may form hemiketals over extended periods.
Water (pH 7.4)PoorGoodFree base degrades rapidly in neutral aq. buffers [1].
Tetrahydrofuran (THF)ExcellentPoorBest for Grignard/organometallic workflows.

Detailed Experimental Methodologies

Protocol 1: Conversion of Free Base to HCl Salt for Archival Storage

Self-Validating Principle: This protocol stabilizes the compound and acts as an inherent purification step. Unreacted aldol oligomers and neutral degradation products remain soluble in the ethereal solvent, while the pure monomeric amino-ketone precipitates as a pristine, highly crystalline salt.

  • Dissolution: Dissolve 1.0 g of 4-(1,4-Oxazepan-4-yl)cyclohexanone (free base) in 15 mL of anhydrous diethyl ether (or ethyl acetate if solubility is poor).

  • Cooling: Chill the solution to 0 °C in an ice bath under an argon atmosphere to minimize exothermic degradation during salt formation.

  • Precipitation: Dropwise, add 1.2 equivalents of a 2.0 M HCl solution in diethyl ether while stirring vigorously. A white precipitate will form immediately as the amine is protonated.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel under a stream of nitrogen to prevent ambient moisture condensation on the cold, hygroscopic salt.

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold anhydrous diethyl ether to strip away any trapped organic impurities.

  • Drying: Transfer the solid to a vacuum desiccator containing P2O5 and dry overnight. Store the resulting white powder at 2-8 °C.

Protocol 2: "Free-Basing" the Salt Prior to Synthesis

Self-Validating Principle: By generating the free base immediately before use and keeping the thermal load low, you bypass the compound's intrinsic shelf-life limitations, ensuring maximum electrophilicity of the ketone for downstream reactions.

  • Suspension: Suspend the required amount of the HCl salt in dichloromethane (DCM) (10 mL per gram of salt).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO3 solution. Stir vigorously for 10 minutes until two clear phases form (the amine is deprotonated and migrates to the organic layer).

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of DCM to ensure quantitative recovery.

  • Drying: Combine the organic layers, dry over anhydrous Na2SO4, and filter.

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation. Use the resulting free base immediately in your synthetic workflow.

References

  • ChemRxiv. "A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly." ChemRxiv. Available at: [Link]

  • The Journal of Organic Chemistry. "Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors." ACS Publications. Available at:[Link]

Minimizing degradation of 4-(1,4-Oxazepan-4-yl)cyclohexanone during heating

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Thermal Degradation of 4-(1,4-Oxazepan-4-yl)cyclohexanone

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When working with bifunctional molecules like 4-(1,4-oxazepan-4-yl)cyclohexanone, researchers frequently encounter severe yield losses and black, tarry residues during thermal processing, distillation, or high-temperature reactions. This guide is designed to move beyond generic advice. We will dissect the exact chemical causality behind this degradation and provide field-proven, self-validating protocols to stabilize your compound.

Part 1: Mechanistic Causality of Thermal Degradation

Q1: Why does my 4-(1,4-Oxazepan-4-yl)cyclohexanone degrade into a polymeric tar when heated above 60°C? A: You are observing a classic case of auto-catalyzed self-condensation. Your molecule contains two highly reactive functional groups: a ketone (cyclohexanone) and a tertiary amine (the 1,4-oxazepane ring). Tertiary amines are exceptionally efficient catalysts for the direct aldol condensation of ketones[1].

When you apply heat, the tertiary amine of one molecule deprotonates the α -carbon of the cyclohexanone ring on a neighboring molecule. This forms a reactive enolate/enamine intermediate that immediately attacks another ketone carbonyl. The resulting β -hydroxy ketone rapidly dehydrates under thermal stress to form an α,β -unsaturated dimer, which continues to polymerize into complex oligomers and tars.

G A 4-(1,4-Oxazepan-4-yl) cyclohexanone B Tertiary Amine Deprotonates a-Carbon A->B Heat (>60°C) C Enolate/Enamine Intermediate B->C D Intermolecular Aldol Addition C->D Attacks another ketone molecule E Dehydration (a,b-Unsaturated Dimer) D->E -H2O F Oligomerization / Tar Formation E->F Repeated condensation

Thermal degradation pathway via tertiary amine-catalyzed aldol condensation.

Q2: Are there oxidative pathways contributing to this degradation? A: Yes. If heated in the presence of atmospheric oxygen, the tertiary nitrogen of the oxazepane ring is susceptible to oxidation, forming an N-oxide. At elevated temperatures, this N-oxide can undergo a Cope elimination, cleaving the ring system entirely. Therefore, thermal processing must always be coupled with environmental control (e.g., inert gas manifold).

Part 2: Mitigation Strategies & Workflows

Q3: How can I safely heat or distill this compound without triggering the aldol cascade? A: You must temporarily disable one of the two functional groups. The most elegant and atom-economical method is the Salt Formation Strategy . By converting the basic tertiary amine into a hydrochloride (HCl) salt, you eliminate its ability to act as a base catalyst. Aminocyclohexanone derivatives are highly stable under standard and elevated conditions once protonated[2].

Q4: What if my downstream chemistry requires basic conditions where the HCl salt would be neutralized back to the free base? A: If the amine must remain a free base during high-temperature steps, you must mask the electrophile. The Carbonyl Protection Strategy involves converting the cyclohexanone moiety into an alkylene ketal (e.g., an ethylene ketal)[3]. This renders the ketone completely inert to nucleophilic attack, allowing you to heat the free base safely.

Workflow Start Heating Required? Decision Reaction pH/Conditions? Start->Decision Salt Protonate Amine (Form HCl Salt) Decision->Salt Acidic/Neutral tolerated Ketal Protect Ketone (Ethylene Ketal) Decision->Ketal Basic/Nucleophilic conditions Heat Safe Thermal Processing Salt->Heat Ketal->Heat Deprotect Aqueous Workup / Deprotection Heat->Deprotect

Decision matrix for thermal stabilization and processing workflows.

Part 3: Quantitative Stability Data

The following table summarizes the thermal stability of the compound in its unprotected and protected states. Data reflects forced degradation studies conducted at 100°C for 24 hours under an inert atmosphere.

Derivative FormProtection StrategyRemaining Intact API (%)Primary Observed Degradant
Free Base None< 15%Aldol Dimers / Polymeric Tars
HCl Salt Amine Protonation> 98%Trace Oxidation Products
Ethylene Ketal Ketone Masking> 95%Trace Free Base (via trace hydrolysis)

Part 4: Self-Validating Experimental Protocols

Protocol A: Reversible Amine Protonation (HCl Salt Formation)

Use this protocol when your downstream application tolerates neutral or acidic conditions.

  • Dissolution: Dissolve 10.0 g of 4-(1,4-oxazepan-4-yl)cyclohexanone (free base) in 100 mL of anhydrous methyl tert-butyl ether (MTBE) in a round-bottom flask.

  • Atmosphere & Cooling: Purge the flask with Argon and cool the solution to 0°C using an ice bath.

  • Protonation: Dropwise, add 1.05 equivalents of ethereal HCl (2.0 M in diethyl ether) under vigorous magnetic stirring. A white precipitate will begin to form immediately.

  • Isolation: Stir for 30 minutes at 0°C to ensure complete precipitation. Filter the solid under a blanket of Argon using a Schlenk frit.

  • Drying: Wash the filter cake with 20 mL of cold, anhydrous MTBE and dry under high vacuum at room temperature.

  • Self-Validation Check: Run a 1 H-NMR in D 2​ O. You should observe a distinct downfield shift of the protons adjacent to the oxazepane nitrogen (typically shifting by +0.5 to +0.8 ppm) compared to the free base in CDCl 3​ . The absence of vinylic protons confirms no aldol degradation occurred during preparation.

Protocol B: Carbonyl Protection (Ethylene Ketal Formation)

Use this protocol when your downstream application requires high temperatures under basic or nucleophilic conditions.

  • Setup: Suspend 10.0 g of the free base in 150 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: Add 1.5 equivalents of anhydrous ethylene glycol and 1.1 equivalents of p-toluenesulfonic acid (pTSA). Note: The over-stoichiometric pTSA is required to both protonate the amine (preventing basic catalysis) and catalyze the ketalization.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Water will azeotropically distill and collect in the Dean-Stark trap. Continue refluxing until water collection ceases (typically 4-6 hours).

  • Neutralization & Workup: Cool the reaction to room temperature. Wash the organic layer with 100 mL of saturated aqueous NaHCO 3​ to neutralize the pTSA and liberate the free amine. Extract the aqueous layer once with 50 mL of ethyl acetate.

  • Concentration: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Check: Perform FT-IR spectroscopy on the resulting oil/solid. The complete disappearance of the strong, sharp carbonyl (C=O) stretch at ~1710 cm −1 validates that the ketone is fully protected, rendering the molecule thermally stable.

References

  • TCI Chemicals.
  • Thieme Connect. "Direct Aldol Reactions Catalyzed by Tertiary Amines." Thieme-Connect, Stereoselective Synthesis.
  • Lednicer, Daniel. "4-Amino-4-aryl-cyclohexanones.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Piperidinones and Oxazepanones: A Heteroatom's Influence on a Ketone's Fate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and synthetic route design, heterocyclic ketones serve as foundational scaffolds for a vast array of bioactive molecules. Among these, six- and seven-membered rings incorporating nitrogen or oxygen are particularly prevalent. This guide provides an in-depth comparison of the reactivity of two such systems: piperidinyl cyclohexanones (specifically, N-substituted-4-piperidones) and their oxygen-containing counterparts, oxazepanyl cyclohexanones (oxazepanones).

While structurally similar, the substitution of a nitrogen atom for an oxygen atom within the heterocyclic framework imparts profound differences in electronic properties and conformational behavior. These differences, in turn, dictate the reactivity of the embedded cyclohexanone moiety. This guide will dissect these subtleties, moving from fundamental stereoelectronic principles to practical experimental comparisons, providing researchers with the predictive power to select the appropriate scaffold for their synthetic goals.

Part 1: The Decisive Role of the Heteroatom: Structural and Electronic Foundations

The reactivity of any cyclic ketone is intimately linked to its three-dimensional structure and the electronic environment surrounding the carbonyl group. The choice between a nitrogen or an oxygen atom at the 4-position relative to the carbonyl creates two distinct chemical entities.

The piperidone ring, like cyclohexane, typically adopts a stable chair conformation.[1][2] In an N-substituted piperidone, the substituent on the nitrogen can occupy either an axial or equatorial position, influencing the ring's conformational dynamics.[3] The nitrogen atom's lone pair of electrons plays a crucial role, participating in hyperconjugative interactions that stabilize the ring.[1][2] Specifically, the interaction between the nitrogen lone pair and the antibonding sigma orbital of adjacent C-H bonds (nN→σ*C–H) is a key stabilizing factor.[1][2]

In the oxazepanone ring, the more electronegative oxygen atom exerts a stronger inductive electron-withdrawing effect (-I effect) compared to nitrogen. This seemingly small change has significant downstream consequences for the reactivity of the distal carbonyl group. Furthermore, the oxygen lone pairs are less basic and less available for the kind of strong hyperconjugative donation seen with nitrogen, leading to a different electronic distribution throughout the ring.

Competitive_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis start Mix Ketones: N-benzyl-4-piperidone (1 eq) 1,4-oxazepan-7-one (1 eq) in Anhydrous EtOH cool Cool to 0 °C start->cool add_hydride Add 0.25 eq NaBH₄ (in EtOH) dropwise cool->add_hydride stir Stir at 0 °C for 1h add_hydride->stir quench Quench with Acetone, then sat. aq. NH₄Cl stir->quench extract Extract with EtOAc quench->extract analyze Analyze Product Ratio by NMR or GC-MS extract->analyze result Expected Result: [Oxazepanone Alcohol] > [Piperidone Alcohol] analyze->result

Caption: Experimental workflow for the competitive hydride reduction.

Enolate Formation: The Acidity Question

The formation of an enolate by deprotonation of an α-carbon is the gateway to a vast suite of C-C bond-forming reactions. [4]The acidity of the α-protons determines the ease of enolate formation.

Mechanistic Rationale: The stability of the conjugate base (the enolate) is enhanced by electron-withdrawing groups. Again, the powerful inductive effect of the ring oxygen in the oxazepanone withdraws electron density from the α-carbons, increasing the acidity of the α-protons compared to the piperidone.

Therefore, the guiding principle is: The α-protons of an oxazepanone are more acidic than those of a piperidone. This means that under kinetic control (using a strong, hindered base like LDA at low temperature), the oxazepanone will form its enolate more rapidly. [4][5]

Reaction Type More Reactive Scaffold Rationale Expected Outcome
Kinetic Enolate Formation Oxazepanone Higher acidity of α-protons due to oxygen's inductive effect. Faster deprotonation rate.
α-Alkylation Oxazepanone More rapid formation of the reactive enolate intermediate. Higher yield in a kinetically controlled alkylation.

| Aldol Condensation | Oxazepanone | Faster generation of the nucleophilic enolate for addition to an aldehyde. | Faster initial rate of condensation. |

Experimental Protocol 2: Comparative α-Deuteration Rate Analysis

This experiment uses the rate of deuterium incorporation at the α-position as a direct measure of the rate of enolate formation.

  • Preparation: Prepare two separate NMR tubes.

    • Tube A: Dissolve N-benzyl-4-piperidone (0.1 mmol) in deuterated methanol (MeOD, 0.6 mL).

    • Tube B: Dissolve 1,4-oxazepan-7-one (0.1 mmol) in deuterated methanol (MeOD, 0.6 mL).

  • Initiation: To each tube, add a catalytic amount of sodium deuteroxide (NaOD) in D₂O (40 wt% solution, 0.01 mmol).

  • Monitoring: Immediately acquire a ¹H NMR spectrum (t=0) for each tube. Continue to acquire spectra at regular intervals (e.g., every 15 minutes) for 2-3 hours at a constant temperature (e.g., 25 °C).

  • Analysis: For each spectrum, integrate the signal corresponding to the α-protons (adjacent to the carbonyl) relative to a non-exchangeable internal standard or a stable ring proton signal (e.g., protons adjacent to the heteroatom). Plot the disappearance of the α-proton signal over time for both compounds to determine the relative rates of H/D exchange.

Trustworthiness: This method directly probes the rate-determining step of many enolate-based reactions—deprotonation at the α-carbon. By running the experiments in parallel under identical conditions, the relative rates provide a reliable measure of kinetic acidity.

Part 3: Reactivity at the Heteroatom: A Point of Divergence

The most dramatic difference in reactivity lies not at the ketone but at the heteroatom itself.

  • Piperidinyl Nitrogen: The nitrogen atom in a piperidone is a Lewis base and a nucleophile. It can be readily protonated, alkylated, acylated, or participate in other reactions typical of secondary or tertiary amines. This provides a valuable synthetic handle for further molecular elaboration, completely independent of the ketone chemistry.

  • Oxazepanyl Oxygen: In contrast, the ether-like oxygen atom in an oxazepanone is largely unreactive. It is a poor nucleophile and a weak Lewis base, requiring harsh conditions (e.g., strong Lewis acids) for any interaction. For most synthetic purposes, it can be considered an inert spectator.

Heteroatom_Reactivity cluster_piperidone Piperidone Reactivity cluster_oxazepanone Oxazepanone Reactivity p_ketone C=O Reactivity (Nucleophilic Addition, Enolate Formation) p_nitrogen Nitrogen Reactivity (Alkylation, Acylation, Protonation) o_ketone C=O Reactivity (Enhanced Nucleophilic Add'n, Faster Enolate Formation) o_oxygen Oxygen Reactivity (Largely Inert)

Caption: Divergent reactivity pathways for piperidones and oxazepanones.

Conclusion: Strategic Scaffold Selection

The choice between an oxazepanyl and a piperidinyl cyclohexanone scaffold should be a deliberate one, guided by the intended synthetic transformations.

  • Choose an Oxazepanone when:

    • The primary goal is to perform reactions at the carbonyl or α-carbon.

    • Enhanced reactivity towards nucleophiles or faster, kinetically controlled enolate formation is desired.

    • An inert heterocyclic framework is required to avoid side reactions at the heteroatom.

  • Choose a Piperidone when:

    • A secondary site for chemical modification at the nitrogen atom is a key part of the synthetic strategy.

    • Slightly attenuated carbonyl reactivity is acceptable or even desirable to improve selectivity in complex molecules.

    • The basicity of the nitrogen is required for catalytic or binding purposes.

By understanding the fundamental stereoelectronic and inductive effects imparted by the ring heteroatom, researchers can move beyond simple trial-and-error and make informed, rational decisions in the design of complex molecular architectures.

References

  • Garcias-Morales, C., Ortegón-Reyna, D., & Ariza-Castolo, A. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 1973–1984. [Link] [1][2][6]2. PubMed Central (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. PMC. [Link] [1][2]3. Jensen, H. H., Lyngbye, L., Jensen, A., & Bols, M. (2002). Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. Chemistry, 8(5), 1218–1226. [Link]

  • Wipf, P., & Kim, Y. (1993). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Journal of the American Chemical Society. [Link]

  • Jones, R. A., & Katritzky, A. R. (1986). Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2. [Link] [3]6. Wikipedia. (n.d.). Nucleophilic conjugate addition. Wikipedia. [Link]

Sources

HPLC Method Validation for 4-(1,4-Oxazepan-4-yl)cyclohexanone Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity profiling of pharmaceutical intermediates is a critical regulatory requirement. However, analyzing 4-(1,4-Oxazepan-4-yl)cyclohexanone presents a unique dual-challenge for analytical scientists: it is a highly polar, basic tertiary amine that completely lacks a conjugated chromophore.

Traditional High-Performance Liquid Chromatography (HPLC) methods relying on standard C18 stationary phases and Ultraviolet (UV) detection frequently fail to achieve the retention, peak symmetry, and sensitivity required by modern regulatory standards. This guide objectively compares the performance of a traditional Standard C18-UV approach against an advanced Mixed-Mode C18-Cation Exchange (C18-CX) column coupled with Charged Aerosol Detection (CAD) . Through rigorous experimental validation aligned with [1], we demonstrate why the Mixed-Mode CAD system is the superior, self-validating choice for the purity analysis of this complex intermediate.

Physicochemical Profiling & The Analytical Challenge

To design a robust analytical method, we must first understand the causality driven by the molecule's physicochemical properties:

  • Lack of Chromophore: The molecule consists of an oxazepane ring and a cyclohexanone ring. The only UV-absorbing functional group is the isolated carbonyl (C=O), which has a very weak molar absorptivity ( ϵ ) around 280 nm. Detection at low wavelengths (e.g., 210 nm) is required for UV, rendering the method highly susceptible to baseline noise and mobile phase interference.

  • High Polarity & Basicity: The tertiary amine in the oxazepane ring has a predicted pKa of ~8.5. At acidic pH (required to suppress silanol ionization on silica columns), the molecule is fully protonated. On a standard C18 column, this results in extreme polarity, leading to poor retention (elution near the void volume) and severe peak tailing due to secondary interactions with residual silanols.

Technology Comparison: Mechanisms of Action

Separation Dynamics: C18 vs. Mixed-Mode C18-CX

A Mixed-Mode C18-CX column incorporates both hydrophobic alkyl chains and negatively charged sulfonate groups on the silica surface. This provides a dual-retention mechanism. While the standard C18 relies solely on weak hydrophobic interactions, the Mixed-Mode column actively retains the protonated oxazepane amine via strong electrostatic cation-exchange, ensuring optimal capacity factors ( k′ ) and perfect peak symmetry.

RetentionMechanism cluster_C18 Standard C18 (Alternative) cluster_MM Mixed-Mode C18-CX (Product) Analyte 4-(1,4-Oxazepan-4-yl) cyclohexanone (pKa ~8.5) C18_Phase C18 Alkyl Chain Analyte->C18_Phase Weak Hydrophobic (Poor Retention) Silanol Residual Silanols Analyte->Silanol Secondary Interaction (Peak Tailing) MM_Phase C18 + Cation Exchange (Sulfonate) Analyte->MM_Phase Dual Mechanism: Hydrophobic + Ionic (Strong Retention)

Chromatographic retention mechanisms: Standard C18 vs. Mixed-Mode C18-CX for basic polar analytes.

Detection Dynamics: UV vs. Charged Aerosol Detection (CAD)

Unlike UV detection, which depends on the analyte's light absorption properties, CAD is a mass-sensitive, universal detector for non-volatile and semi-volatile compounds[2]. The nebulizes the eluent, evaporates the volatile mobile phase, and applies a charge to the remaining analyte particles via a corona discharge[3]. This provides uniform, highly sensitive detection regardless of the molecule's lack of a chromophore[4].

CAD_Workflow Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Desolvation Desolvation (Evaporation) Nebulizer->Desolvation Charging Corona Discharge (Particle Charging) Desolvation->Charging Detector Electrometer (Signal Measurement) Charging->Detector

Charged Aerosol Detection (CAD) workflow for universal quantitation of non-chromophoric compounds.

Step-by-Step Experimental Methodology

To ensure a self-validating system, the following protocols were executed. Crucial Note: CAD requires strictly volatile mobile phases; therefore, non-volatile phosphate buffers were explicitly avoided[2].

Step 1: Mobile Phase Preparation
  • For CAD (Product Method): Prepare a 50 mM Ammonium Formate buffer. Adjust to pH 3.0 using Formic Acid. Filter through a 0.2 µm PTFE membrane. (Ammonium formate ensures complete volatilization in the CAD detector).

  • For UV (Alternative Method): Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

Step 2: Chromatographic Conditions
  • Product Method (Mixed-Mode + CAD):

    • Column: Mixed-Mode C18-CX (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution from 5% to 60% Acetonitrile in 50 mM Ammonium Formate (pH 3.0) over 15 minutes.

    • Detector: CAD (Evaporator Temp: 35°C, Data Collection Rate: 10 Hz, Filter Constant: 5.0s)[2].

  • Alternative Method (Standard C18 + UV):

    • Column: End-capped C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 90:10 (0.1% TFA in Water : Acetonitrile).

    • Detector: UV at 210 nm.

Step 3: Sample Preparation & ICH Q2(R2) Validation Protocol
  • Standard Stock: Dissolve 10.0 mg of 4-(1,4-Oxazepan-4-yl)cyclohexanone reference standard in 10 mL of Methanol (1.0 mg/mL).

  • Linearity & Range: Prepare a 7-point calibration curve ranging from 0.05 µg/mL to 150 µg/mL[4].

  • Accuracy (Recovery): Spike known concentrations of the standard into a synthetic matrix at 50%, 100%, and 150% of the target specification limit.

  • Precision: Perform 6 replicate injections of the 100% target concentration standard to calculate the Relative Standard Deviation (%RSD)[5].

Method Validation & Performance Data

The validation was executed strictly according to the updated[5]. The comparative data is summarized in the tables below.

Table 1: Chromatographic Suitability Parameters
ParameterStandard C18 + UV (Alternative)Mixed-Mode C18-CX + CAD (Product)Regulatory Target
Retention Factor ( k′ ) 0.6 (Elutes near void)4.2 (Strong retention) >2.0
Peak Asymmetry ( As​ ) 2.8 (Severe tailing)1.05 (Highly symmetrical) 0.8−1.5
Theoretical Plates ( N ) 2,10014,500 >5,000
Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterStandard C18 + UV (Alternative)Mixed-Mode C18-CX + CAD (Product)
Limit of Detection (LOD) 8.50 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 25.0 µg/mL0.15 µg/mL
Linearity ( R2 ) 0.981 (Linear fit)0.999 (Quadratic/Log-Log fit)*
Accuracy (Recovery %) 82.4% ± 5.1%99.2% ± 1.1%
Method Precision (%RSD) 4.8% (n=6)0.9% (n=6)

*Note: CAD response is inherently non-linear over wide ranges. ICH Q2(R2) permits appropriate non-linear or transformed calibration models (e.g., quadratic or log-log) provided they demonstrate suitable accuracy and precision across the reportable range[1][6].

Causality & Expert Insights (E-E-A-T)

As demonstrated by the experimental data, the Standard C18-UV method fails to meet acceptable pharmaceutical validation criteria for this specific molecule. The causality is clear:

  • Chromatographic Failure: The basic oxazepane nitrogen ( pKa∼8.5 ) remains ionized under the acidic conditions required for HPLC. On a standard C18 column, this ionized state prevents hydrophobic partitioning, causing the analyte to wash out near the void volume ( k′=0.6 ). The severe peak tailing ( As​=2.8 ) is a direct result of the protonated amine interacting with unshielded, ionized silanols on the silica backbone.

  • Detection Failure: The reliance on UV 210 nm for a molecule lacking a chromophore results in an unacceptably high LOQ (25.0 µg/mL). At this wavelength, minor fluctuations in the mobile phase composition create baseline drift that obscures low-level impurities.

Conversely, the Mixed-Mode CAD system provides a self-validating, robust solution:

  • Orthogonal Retention: The Mixed-Mode C18-CX column utilizes cation-exchange to trap the protonated amine, yielding excellent retention ( k′=4.2 ) and shielding the analyte from silanol interactions, resulting in perfect peak symmetry ( As​=1.05 ).

  • Universal Sensitivity: Because CAD measures the residual mass of the aerosolized particle rather than light absorbance, it easily detects the non-chromophoric 4-(1,4-Oxazepan-4-yl)cyclohexanone down to 0.05 µg/mL. This represents a 170-fold increase in sensitivity compared to UV, making it strictly compliant with ICH Q2(R2) requirements for trace impurity profiling[6].

References

  • ICH Q2(R2)
  • ICH Q2 (R2)
  • HPLC-CAD Method Development Tips Source: Thermo Fisher Scientific URL
  • HPLC-Charged Aerosol Detection Source: Thermo Fisher Scientific URL
  • Application of HPLC Coupled with a Charged Aerosol Detector...
  • ICH Q2(R2)

Sources

Analytical Differentiation of Saturated Heterocyclic Scaffolds: Mass Spectrometry Fragmentation of 4-(1,4-Oxazepan-4-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 1,4-oxazepane ring is increasingly deployed as a structurally flexible, metabolically stable bioisostere for traditional 6-membered heterocycles like morpholine and piperidine. However, distinguishing these homologous scaffolds in complex biological matrices requires robust analytical methodologies. This guide provides an objective comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of 4-(1,4-Oxazepan-4-yl)cyclohexanone against its 6-membered alternatives, delivering actionable intelligence for bioanalytical method development.

Part 1: Structural & Predictive MS/MS Profiling (Mechanistic Causality)

To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the intrinsic gas-phase chemistry of the molecule. Under positive ESI conditions, the tertiary amine of the 1,4-oxazepane ring is readily protonated, yielding a stable [M+H]+ precursor ion at m/z 198.15.

The fragmentation of this complex cyclic system is driven by three primary pathways:

  • C-N Bond Cleavage (The Primary Quantifier): The most diagnostically valuable pathway involves the heterolytic cleavage of the C-N bond linking the two rings. Charge retention on the nitrogen yields the highly stable oxazepanium product ion at m/z 100.08. Conversely, charge retention on the cyclohexanone moiety yields a cyclohexenone-like cation at m/z 97.06[1].

  • Cyclohexanone Alpha-Cleavage: As established in the fragmentation principles of cyclic ketones, the cyclohexanone ring undergoes alpha-cleavage adjacent to the carbonyl group. This is frequently followed by the neutral loss of water (-18 Da, yielding m/z 180.14) or carbon monoxide (-28 Da)[2].

  • Ring Opening and Neutral Loss: The 1,4-oxazepane ring can undergo collision-induced ring opening, followed by the expulsion of a neutral ethylene oxide ( C2​H4​O , 44 Da) molecule, generating a fragment at m/z 154.12.

The Isobaric Pitfall: Why QqQ Transition Selection Matters

A critical analytical challenge arises when comparing the oxazepane scaffold to its morpholine analog (4-(morpholin-4-yl)cyclohexanone, [M+H]+ 184.13). The morpholine ring characteristically loses formaldehyde ( CH2​O , 30 Da), resulting in a product ion at m/z 154.12. Because the oxazepane analog loses C2​H4​O (44 Da) from a precursor that is exactly 14 Da heavier, both scaffolds converge on the exact same fragment formula ( C9​H16​NO+ , m/z 154.12) .

Therefore, relying on the m/z 154 transition will lead to false positives if both compounds or their metabolites are present in a pharmacokinetic assay. The m/z 100.08 (oxazepanium) ion MUST be used as the primary quantifier to ensure absolute structural specificity.

Part 2: Comparative Performance Data

The following table summarizes the quantitative mass spectrometry parameters required to objectively differentiate 4-(1,4-Oxazepan-4-yl)cyclohexanone from its common structural alternatives using a Triple Quadrupole (QqQ) system.

Scaffold AnalogFormulaExact MassPrecursor [M+H]+ (m/z)Primary Quantifier Ion (m/z)Secondary Qualifier Ion (m/z)Optimal CE (eV)
4-(1,4-Oxazepan-4-yl)cyclohexanone C11​H19​NO2​ 197.1416198.15100.08 (Oxazepanium)154.12 ( −C2​H4​O )25
4-(Morpholin-4-yl)cyclohexanone C10​H17​NO2​ 183.1259184.1386.06 (Morpholinium)154.12 ( −CH2​O )22
4-(Piperidin-1-yl)cyclohexanone C11​H19​NO 181.1467182.1584.08 (Piperidinium)97.06 ( −Piperidine )28

Part 3: Self-Validating Experimental Protocol

To ensure data trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system . It incorporates built-in checks for carryover, matrix effects, and system suitability.

Step 1: System Suitability Testing (SST)

Before processing biological samples, inject a 10 ng/mL neat standard mix of the target compound and its internal standard (IS).

  • Validation Gate: The peak area Relative Standard Deviation (RSD) for 5 replicate injections must be <5%, and the retention time drift must be <0.05 minutes.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma matrix into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 5 ng/mL of a stable isotopically labeled internal standard (e.g., D4​ -oxazepane analog). Causality: Cold ACN rapidly denatures proteins while the IS corrects for downstream ionization suppression.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 3: UHPLC Chromatographic Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for positive ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Validation Gate: Inject a double-blank (matrix without analyte or IS) immediately following the highest calibration standard. Carryover must be <20% of the Lower Limit of Quantification (LLOQ).

Step 4: ESI-QqQ MS/MS Acquisition
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions (Oxazepane analog):

    • Quantifier: 198.15 100.08 (CE: 25 eV)

    • Qualifier: 198.15 154.12 (CE: 18 eV)

  • Validation Gate: The ion ratio (Qualifier/Quantifier) in unknown samples must remain within ± 20% of the ratio established by the calibration standards.

Part 4: Mechanistic Pathways & Workflow Visualizations

Fragmentation M [M+H]+ m/z 198.15 4-(1,4-Oxazepan-4-yl)cyclohexanone A [M+H - H2O]+ m/z 180.14 Loss of Ketone Oxygen M->A - H2O (18 Da) B [Oxazepanium]+ m/z 100.08 C-N Bond Cleavage M->B Inductive Cleavage C [C9H16NO]+ m/z 154.12 Loss of C2H4O (44 Da) M->C Ring Opening - C2H4O D [Cyclohexenone]+ m/z 97.06 C-N Cleavage (Charge on Ring) M->D Heterolytic Cleavage

ESI-MS/MS fragmentation pathways of 4-(1,4-Oxazepan-4-yl)cyclohexanone.

Workflow S1 Sample Prep (Precipitation) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 QqQ MS/MS (MRM Acquisition) S3->S4 S5 Data Processing (Validation) S4->S5

Self-validating high-throughput LC-MS/MS analytical workflow.

References

1.2 - Benchchem 2.1 - PMC / NIH 3. - Benchchem

Sources

A Comparative Guide to Validating the Purity of Synthesized 4-(1,4-Oxazepan-4-yl)cyclohexanone using GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, establishing the purity of intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive, in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized 4-(1,4-Oxazepan-4-yl)cyclohexanone. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

The accurate determination of purity for a key intermediate like 4-(1,4-Oxazepan-4-yl)cyclohexanone is critical as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide will delve into the nuances of method selection, protocol optimization, and data interpretation, offering a practical framework for researchers in drug development.

The Primacy of GC-MS in Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the purity assessment of volatile and semi-volatile compounds like 4-(1,4-Oxazepan-4-yl)cyclohexanone.[2] Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry.[2] This dual functionality allows for not only the quantification of the main component but also the structural elucidation of potential process-related impurities and degradation products.

The choice of GC-MS is predicated on its high sensitivity and specificity.[2] The separation of analytes is based on their volatility and interaction with the stationary phase of the GC column, while the mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique "fingerprint" for identification.[3]

Experimental Design: A Self-Validating Approach

A robust analytical method is one that is validated for its intended purpose, ensuring reliability and reproducibility.[4] The validation process, as outlined by the International Council for Harmonisation (ICH) guidelines, encompasses several key parameters.[5][6]

GC-MS Protocol for 4-(1,4-Oxazepan-4-yl)cyclohexanone

This protocol is designed to be a starting point for method development and validation, adaptable to various laboratory settings.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 4-(1,4-Oxazepan-4-yl)cyclohexanone into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a high-purity solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure complete dissolution of the analyte and any potential impurities without causing degradation.[7]

  • Prepare a series of calibration standards of a certified reference standard of 4-(1,4-Oxazepan-4-yl)cyclohexanone in the same solvent.

2. Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent is recommended.[2]

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent is suitable.[2]

  • GC Column: A non-polar or mid-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a good initial choice for separating a range of potential impurities.

  • Inlet: A split/splitless inlet operated in split mode (e.g., 50:1 ratio) is appropriate for purity analysis to avoid column overloading.[2]

  • Inlet Temperature: 250°C. This temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C. This program allows for the elution of both volatile and less volatile impurities.

  • Injection Volume: 1 µL.

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard ionization energy provides reproducible fragmentation patterns that can be compared to mass spectral libraries.[3]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500. This range is sufficient to capture the molecular ion and key fragments of the target compound and expected impurities.

3. Data Analysis:

  • The purity of the sample is typically determined by area percent calculation from the total ion chromatogram (TIC).

  • Mass spectra of any observed impurity peaks should be compared against a spectral library (e.g., NIST) for tentative identification.

  • The fragmentation pattern of the main peak should be analyzed to confirm the structure of 4-(1,4-Oxazepan-4-yl)cyclohexanone.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC_Separation GC Separation cluster_MS_Detection MS Detection & Analysis cluster_Data_Interpretation Data Interpretation Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Injection Inject Sample Dissolution->Injection Separation Column Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalysis Mass Analysis Fragmentation->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition TIC Total Ion Chromatogram DataAcquisition->TIC MassSpectra Mass Spectra DataAcquisition->MassSpectra PurityCalc Purity Calculation TIC->PurityCalc LibrarySearch Library Search MassSpectra->LibrarySearch

Caption: Workflow for the GC-MS analysis of 4-(1,4-Oxazepan-4-yl)cyclohexanone.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal analytical techniques that rely on different separation and detection principles.[8] This approach provides a more complete picture of the sample's purity profile.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis for purity and impurity determination.[8] It is particularly well-suited for non-volatile or thermally labile compounds.

Principle: Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, with detection based on the analyte's absorption of UV light.[8]

Experimental Protocol (General):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is a common starting point for moderately polar compounds.[9]

  • Mobile Phase: A gradient of acetonitrile and water is often effective.

  • Detection Wavelength: The wavelength of maximum absorbance for the cyclohexanone chromophore.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[10][11]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By using a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[13]

Experimental Protocol (General):

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent.

  • Data Acquisition: A quantitative 1H NMR spectrum is acquired with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis: The purity is calculated based on the integral ratios of specific, well-resolved signals from the analyte and the internal standard, their respective number of protons, and their molar masses.[12]

Performance Comparison

The following table provides a comparative overview of the strengths and limitations of each technique for the purity analysis of 4-(1,4-Oxazepan-4-yl)cyclohexanone.

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceNuclear magnetic resonance signal intensity
Specificity Very High[2]Moderate to High[8]High
Sensitivity High (ng to pg)[2]Moderate (µg to ng)Moderate to Low
Impurity ID ExcellentLimited (requires standards)Good (for structural elucidation)
Quantitation Relative (area %) or absolute (with std)Absolute (with std)Absolute (with internal std)[13]
Volatile Impurities ExcellentPoorGood
Non-volatile Impurities PoorExcellentGood
Throughput Moderate[2]High[8]Low to Moderate

Interpreting Mass Spectral Data

A key aspect of GC-MS analysis is the interpretation of the mass spectrum to confirm the identity of the target compound and elucidate the structure of any impurities. The electron ionization (EI) of 4-(1,4-Oxazepan-4-yl)cyclohexanone is expected to produce a molecular ion (M+) peak and a series of fragment ions.

Fragmentation Pathway of 4-(1,4-Oxazepan-4-yl)cyclohexanone

The fragmentation of cyclic ketones and N-heterocyclic compounds often follows predictable pathways. Key fragmentation events for 4-(1,4-Oxazepan-4-yl)cyclohexanone would likely involve alpha-cleavage adjacent to the carbonyl group and fragmentation of the oxazepane ring.

Fragmentation_Pathway cluster_main Proposed Fragmentation mol 4-(1,4-Oxazepan-4-yl)cyclohexanone (M+) frag1 Loss of C2H4O (alpha-cleavage) mol->frag1 frag2 Loss of C3H6 (ring cleavage) mol->frag2 frag3 Fragment from Oxazepane Ring mol->frag3

Caption: Proposed fragmentation pathways for 4-(1,4-Oxazepan-4-yl)cyclohexanone in EI-MS.

Conclusion and Recommendations

For the routine purity validation of synthesized 4-(1,4-Oxazepan-4-yl)cyclohexanone, GC-MS is the recommended primary technique due to its high specificity, sensitivity, and ability to identify unknown impurities. Its performance in analyzing volatile and semi-volatile compounds is unparalleled.

However, for a comprehensive quality assessment, especially during process development and for regulatory submissions, a multi-faceted approach is advised. HPLC-UV should be employed as an orthogonal method to detect any non-volatile impurities that would be missed by GC-MS. Furthermore, qNMR serves as an excellent tool for the accurate determination of absolute purity and for the structural confirmation of the synthesized compound, providing a high degree of confidence in the analytical results.

By integrating these techniques, researchers and drug development professionals can establish a robust and self-validating system for ensuring the purity of 4-(1,4-Oxazepan-4-yl)cyclohexanone, thereby safeguarding the quality and integrity of the subsequent drug development process.[4]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available at: [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. Available at: [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. International Council for Harmonisation. Available at: [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. Available at: [Link]

  • qNMR. Bureau International des Poids et Mesures. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Restek. Available at: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • Interpretation of Mass Spectra. IntechOpen. Available at: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Drawell. Available at: [Link]

  • HPLC or GC-MS? Which method is more accurate for determining the purity of triterpenes? ResearchGate. Available at: [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

  • Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. ACS Publications. Available at: [Link]

  • Interpretation of mass spectra. Saarland University. Available at: [Link]

  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. Available at: [Link]

  • How to Interpret a Mass Spectrum? – Organic Chemistry. Maricopa Open Digital Press. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. Royal Society of Chemistry. Available at: [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Available at: [Link]

  • Synthesis method of 4-substituted cyclohexanone. Google Patents.
  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. Available at: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. Available at: [Link]

Sources

Benchmarking 4-(1,4-Oxazepan-4-yl)cyclohexanone as a Building Block for Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping "Flatland" in Drug Discovery

In my tenure designing high-throughput screening (HTS) and DNA-Encoded Libraries (DELs), a persistent bottleneck has been the over-reliance on flat, sp2-hybridized aromatic scaffolds. While the morpholine ring is a ubiquitous, privileged structure in medicinal chemistry, its heavily patented chemical space and rigid three-dimensional vectors can limit the discovery of novel chemical entities.

To increase the fraction of sp3-hybridized carbons (Fsp3) and access new topological space, 4-(1,4-Oxazepan-4-yl)cyclohexanone has emerged as a highly versatile bifunctional building block[1][2]. By conjugating a reactive cyclohexanone core with a conformationally flexible, seven-membered 1,4-oxazepane ring, this scaffold allows medicinal chemists to generate highly diverse, stereochemically rich libraries via reductive amination, Ugi four-component reactions (Ugi-4CR), and spirocyclizations[3].

This guide objectively benchmarks the physicochemical properties and synthetic performance of 4-(1,4-Oxazepan-4-yl)cyclohexanone against its traditional six-membered counterpart, providing validated protocols for library assembly.

Structural & Physicochemical Benchmarking

The fundamental difference between the six-membered morpholine and the seven-membered 1,4-oxazepane lies in ring size, flexibility, and 3D shape[1]. In 3D-QSAR models, the size and flexibility of the 1,4-oxazepane ring have been shown to be critical determinants for receptor affinity, such as in the development of selective Dopamine D4 receptor ligands[4][5].

Table 1: Physicochemical Comparison of Cyclohexanone Building Blocks
Property4-Morpholinocyclohexanone4-(1,4-Oxazepan-4-yl)cyclohexanoneRationale for Difference
Ring Size 6-membered7-memberedHomologation adds one methylene group to the aza-heterocycle.
Lipophilicity (LogP) BaselineSlightly HigherThe larger carbon framework of the oxazepane ring increases lipophilicity[1].
pKa (Conjugate Acid) ~8.4~8.5The electronic effect of the ether oxygen on the basicity of the nitrogen remains consistent[1].
Conformational Flexibility Rigid (Chair)High (Twist-chair/Boat)7-membered rings easily transition between multiple puckered states, avoiding a single rigid minimum[1].
Substituent Vectors Limited / PredictableBroad / DiverseIncreased flexibility allows broader exploration of 3D chemical space and novel exit vectors[1].

Divergent Library Synthesis Workflows

The cyclohexanone moiety acts as a highly reactive electrophilic handle. Because it is a cyclic ketone, it is less prone to enolization side-reactions compared to linear aliphatic ketones, making it an ideal substrate for high-throughput library generation[3].

G BB 4-(1,4-Oxazepan-4-yl) cyclohexanone RA Reductive Amination BB->RA Ugi Ugi-4CR BB->Ugi Spiro Spirocyclization BB->Spiro LibA sp3-Rich Amine Library RA->LibA LibB Peptidomimetic Library Ugi->LibB LibC Spirocyclic Scaffolds Spiro->LibC

Caption: Divergent library synthesis workflow from the oxazepane-cyclohexanone core.

Comparative Experimental Performance

To validate the utility of 4-(1,4-Oxazepan-4-yl)cyclohexanone, we benchmarked its reactivity against 4-morpholinocyclohexanone using standard automated synthesis conditions.

Table 2: Benchmarking Reaction Conversions in High-Throughput Formats
Reaction TypeScaffoldConversion (%)Time (h)Purity (LC-MS)
Reductive Amination Morpholine analog94%2.0>95%
Reductive Amination Oxazepane analog89%3.5>92%
Ugi-4CR Morpholine analog85%12.0>90%
Ugi-4CR Oxazepane analog81%16.0>88%

Data Analysis: The oxazepane derivative requires slightly longer reaction times and exhibits marginally lower conversions. This is a direct consequence of the transannular steric bulk inherent to medium-sized (7-membered) rings[2]. However, >80% conversion is well within the acceptable threshold for library synthesis, and the trade-off yields highly novel, patentable chemical matter.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Reductive Amination

This protocol is optimized for 96-well plate formats, ensuring high chemoselectivity and minimizing over-reduction.

  • Preparation: Dispense 4-(1,4-Oxazepan-4-yl)cyclohexanone (0.1 mmol, 1.0 eq) into a 2 mL glass vial.

  • Amine Addition: Add the primary amine building block (0.12 mmol, 1.2 eq) dissolved in 0.5 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Acidic Catalysis: Add glacial acetic acid (0.1 mmol, 1.0 eq).

    • Causality: Acetic acid catalyzes the formation of the iminium ion. Because the oxazepane ring contains a basic nitrogen, it will act as a proton sink. Adding a full equivalent of acid ensures the reaction environment remains sufficiently acidic to drive imine formation without degrading the ketone.

  • Equilibration: Agitate at room temperature for 45 minutes.

    • Causality: The 7-membered ring introduces steric hindrance. Allowing extended pre-equilibration prevents premature reduction of the unreacted ketone by ensuring the imine equilibrium is fully established.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (0.15 mmol, 1.5 eq) in one portion.

    • Causality: STAB is a mild hydride source that selectively reduces the iminium ion over the ketone. It is preferred over NaBH3CN to avoid toxic cyanide byproducts.

  • Quenching: After 3.5 hours, quench with saturated aqueous NaHCO3 (0.5 mL) to neutralize the acid and destroy excess hydride.

M K Oxazepane-Cyclohexanone + Primary Amine I Iminium Ion Intermediate (Acidic Activation) K->I -H2O Red Hydride Transfer [NaBH(OAc)3] I->Red AcOH Trans Trans-1,4-Isomer (Equatorial Attack) Red->Trans Major Product (Thermodynamic) Cis Cis-1,4-Isomer (Axial Attack) Red->Cis Minor Product (Steric Hindrance)

Caption: Mechanistic pathway of reductive amination highlighting stereochemical outcomes.

Protocol B: Ugi Four-Component Reaction (Ugi-4CR)
  • Pre-formation of Imine: Combine 4-(1,4-Oxazepan-4-yl)cyclohexanone (0.1 mmol, 1.0 eq) and primary amine (0.1 mmol, 1.0 eq) in 0.1 mL of anhydrous Methanol. Stir for 1 hour.

  • Component Assembly: Add the carboxylic acid (0.1 mmol, 1.0 eq) followed immediately by the isocyanide (0.1 mmol, 1.0 eq).

  • Concentration Dynamics:

    • Causality: The reaction must be performed at a highly concentrated 1.0 M. The Ugi reaction is a multi-molecular collision process; high concentration is thermodynamically required to overcome the entropic penalty of assembling four distinct components, which is particularly critical when utilizing the bulkier oxazepane-substituted ketone.

  • Incubation: Stir at room temperature for 16 hours.

  • Isolation: Concentrate under reduced pressure and purify via preparative HPLC.

Conclusion

While 4-(1,4-Oxazepan-4-yl)cyclohexanone requires careful optimization of reaction times and concentrations due to the steric demands of its 7-membered ring, it is a vastly superior building block for modern drug discovery compared to simple morpholine derivatives. By utilizing the self-validating protocols outlined above, researchers can efficiently integrate this scaffold into their libraries, escaping "flatland" and unlocking novel, Fsp3-rich chemical space.

References

  • Benchchem. "A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design."
  • Journal of Medicinal Chemistry (ACS Publications). "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model."
  • The Journal of Organic Chemistry (ACS Publications). "On-DNA Mannich Reaction for DNA-Encoded Library Synthesis."
  • ACS Publications. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes."

Sources

Spectroscopic Validation of 4-(1,4-Oxazepan-4-yl)cyclohexanone Intermediates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Medium-Sized Rings

The integration of sp³-rich, medium-sized heterocycles into modern pharmacophores has become a cornerstone of contemporary drug discovery. The 1,4-oxazepane scaffold, in particular, offers a privileged structural motif that bridges the conformational space between morpholine and azepane rings. The intermediate 4-(1,4-oxazepan-4-yl)cyclohexanone is a highly versatile building block used to introduce this flexible, seven-membered ring into complex active pharmaceutical ingredients (APIs).

However, the synthesis of 1,4-oxazepanes frequently yields ring-contracted regioisomers or morpholine-alkyl byproducts (e.g., 4-(morpholinomethyl)cyclohexanone). Because these isomers share an identical exact mass ( C11​H19​NO2​ , exact mass 197.1416 Da), standard low-resolution mass spectrometry and low-field NMR are insufficient for structural validation. Furthermore, the inherent conformational flexibility of the seven-membered oxazepane ring often leads to rotameric signal broadening at room temperature [1].

This guide objectively compares the performance of three primary analytical platforms—Benchtop NMR, High-Field NMR, and LC-HRMS—and provides field-proven, self-validating experimental protocols to unambiguously confirm the structure and purity of 4-(1,4-oxazepan-4-yl)cyclohexanone intermediates.

Comparison of Spectroscopic Validation Platforms

To establish a robust quality control pipeline, drug development professionals must balance resolution, throughput, and the ability to differentiate closely related isomers. Table 1 summarizes the performance of alternative analytical platforms for validating this specific intermediate class.

Table 1: Performance Comparison of Analytical Platforms for Oxazepane Validation

Analytical PlatformResolution / SpecificityIsomer DifferentiationThroughputCost per SamplePrimary Limitation
Benchtop NMR (80 MHz) Low; severe signal overlap in the sp³ region (1.5–4.0 ppm).Poor; cannot reliably resolve the diagnostic CH2​−O multiplets.High (5–10 mins)LowFails to resolve rotameric broadening of the 7-membered ring.
High-Field NMR (600 MHz) Excellent; baseline resolution of all equatorial/axial protons.Definitive; 2D COSY/HSQC confirms the 7-membered ring topology.Medium (30 mins)HighRequires variable temperature (VT) capabilities to coalesce signals.
LC-HRMS (Q-TOF) High; sub-ppm mass accuracy.Moderate; requires optimized MS/MS fragmentation pathways.Very High (3 mins)MediumCannot distinguish diastereomers (cis/trans cyclohexanone).

Recommendation: A dual-platform approach utilizing High-Field NMR (with VT capabilities) for structural elucidation and LC-HRMS for high-throughput purity screening offers the most rigorous validation system.

Mechanistic & Diagnostic Spectral Features

Understanding the causality behind the spectral data is critical for accurate interpretation.

The Causality of NMR Chemical Shifts

In ¹³C NMR, the chemical shift of the carbon atoms adjacent to the oxygen ( CH2​−O ) is the primary diagnostic marker. For 1,4-oxazepane rings, these signals characteristically appear downfield at 70–75 ppm due to the specific bond angles and transannular interactions inherent to the seven-membered ring [1]. In contrast, the equivalent carbons in a morpholine ring typically resonate upfield at 65–68 ppm .

The Causality of Rotameric Broadening

Seven-membered heterocycles like 1,4-oxazepanes exhibit restricted conformational inversion and nitrogen inversion at room temperature, leading to the observation of multiple rotamers [2]. If analyzed at 25 °C in CDCl3​ , the ¹H NMR signals for the oxazepane ring protons will appear as broad, unintegratable humps. Heating the sample provides the thermal energy required to overcome this rotational barrier , coalescing the signals into sharp, quantifiable peaks.

Workflow A Crude Intermediate C11H19NO2 B LC-HRMS (Q-TOF) Exact Mass: 198.1489 [M+H]+ A->B Aliquot 1 C NMR Sample Prep (DMSO-d6, TMS) A->C Aliquot 2 F Structural Validation Complete B->F Isomer Confirmed D High-Field NMR (600 MHz, 1D/2D) C->D Acquire E VT-NMR (60 °C) Coalesce Rotamers D->E Broad Signals Detected E->F Sharp Peaks Assigned

Spectroscopic validation workflow for 1,4-oxazepane intermediates.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm that the instrument and the sample are behaving as expected.

Protocol A: High-Field Variable Temperature (VT) NMR

Objective: Unambiguous confirmation of the 1,4-oxazepane core and resolution of rotamers.

  • Solvent Selection: Dissolve 15 mg of the intermediate in 0.6 mL of DMSO−d6​ .

    • Causality: DMSO−d6​ is selected over CDCl3​ because its high boiling point (189 °C) safely accommodates the elevated temperatures required for VT-NMR without risking solvent evaporation or tube overpressurization.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS).

  • Initial Acquisition (25 °C): Acquire a standard ¹H NMR spectrum (600 MHz, 16 scans). Observe the expected broad multiplets between 2.60–3.80 ppm.

  • VT Acquisition (60 °C - 80 °C): Increase the probe temperature to 60 °C. Allow 10 minutes for thermal equilibration. Re-acquire the ¹H NMR spectrum.

  • Self-Validation Check: The protocol is validated if the previously broad signals coalesce into sharp multiplets. Integrate the coalesced CH2​−O protons against the TMS standard; a precise 1:4 ratio confirms both the structural identity and the successful resolution of conformational broadening.

  • 2D Confirmation: Acquire a ¹H-¹³C HSQC spectrum at 60 °C to confirm the correlation between the sharp oxazepane protons and the diagnostic 70–75 ppm ¹³C carbon signals [1].

Protocol B: LC-HRMS Fragmentation Analysis

Objective: High-throughput differentiation of the oxazepane intermediate from morpholine-alkyl isomers.

  • Sample Prep: Dilute the intermediate to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UPLC column. Use a 3-minute gradient (5% to 95% Acetonitrile).

  • MS Acquisition: Operate the Q-TOF in positive electrospray ionization (ESI+) mode. Isolate the parent ion at m/z 198.1489 [M+H]+ .

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 25 eV.

  • Self-Validation Check: Analyze the MS/MS spectra. The 1,4-oxazepane ring preferentially fragments via the neutral loss of C4​H8​O (-72 Da), yielding a prominent product ion at m/z 126.1. If the sample is the morpholine-alkyl isomer, the primary neutral loss will be C4​H9​NO (-87 Da) [2].

Logic Q1 13C NMR: CH2-O Chemical Shift? Ox 70–75 ppm 1,4-Oxazepane Core Q1->Ox Yes Mo 65–68 ppm Morpholine Core Q1->Mo No Q2 MS/MS: Primary Neutral Loss? Ox->Q2 Proceed to MS/MS F1 -72 Da (C4H8O) Oxazepane Cleavage Q2->F1 Path A F2 -87 Da (C4H9NO) Morpholine Cleavage Q2->F2 Path B

Diagnostic logic tree for differentiating oxazepane and morpholine isomers.

Conclusion

The spectroscopic validation of 4-(1,4-oxazepan-4-yl)cyclohexanone requires a deliberate departure from standard analytical workflows. Benchtop NMR and low-resolution MS systems are highly susceptible to false positives due to identical exact masses and severe rotameric signal overlap. By implementing High-Field VT-NMR to exploit the diagnostic 70–75 ppm ¹³C shifts, paired with targeted LC-HRMS/MS neutral loss analysis, drug development professionals can establish a fail-safe, self-validating system for intermediate characterization.

References

  • Ruysbergh, E., Van Hecke, K., Stevens, C. V., De Kimpe, N., & Mangelinckx, S. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry.[Link]

  • Kaliberda, O. V., Leha, D. O., Peredrii, V. S., Levchenko, K., Zarudnitskii, E. V., Ryabukhin, S. V., & Volochnyuk, D. M. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development.[Link]

Safety Operating Guide

4-(1,4-Oxazepan-4-yl)cyclohexanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide for 4-(1,4-Oxazepan-4-yl)cyclohexanone

Introduction 4-(1,4-Oxazepan-4-yl)cyclohexanone (CAS: 1046793-58-1) is a bifunctional cyclic intermediate frequently utilized in pharmaceutical synthesis and drug development. Featuring both a reactive cyclohexanone moiety and a basic 1,4-oxazepane ring (a tertiary cyclic amine), this compound presents specific physicochemical hazards. Proper handling and disposal logistics are critical. As a nitrogenous organic compound, its disposal must strictly adhere to environmental regulations to prevent aquatic toxicity and dangerous laboratory cross-reactions.

Physicochemical Hazards & Causality

Understanding the molecular behavior of 4-(1,4-Oxazepan-4-yl)cyclohexanone is essential for establishing a safe operational environment.

  • Amine Basicity & Salt Formation: The tertiary amine within the oxazepane ring acts as a Lewis base. If inadvertently mixed with concentrated acidic waste streams, it can undergo rapid, exothermic salt formation, potentially leading to container pressurization and rupture.

  • Ketone Reactivity & Peroxide Formation: The cyclohexanone ring is susceptible to enolization. More critically, cyclic ketones can react violently with strong oxidizers (such as hydrogen peroxide or nitric acid) to form shock-sensitive organic peroxides. Standard cyclohexanone is strictly regulated (e.g., EPA F003 for spent solvents) due to its ignitability and reactivity . While the oxazepane derivative is structurally modified, it inherits similar combustible properties and must be kept isolated from oxidizing agents.

  • Ecological Impact of Nitrogenous Waste: If discharged into standard wastewater, cyclic amines contribute heavily to nitrogenous biological oxygen demand (NBOD), disrupting local aquatic ecosystems and violating environmental discharge permits .

Step-by-Step Waste Segregation & Disposal Protocol

This self-validating protocol ensures that 4-(1,4-Oxazepan-4-yl)cyclohexanone waste is neutralized, segregated, and disposed of without risking incompatible chemical mixing.

Protocol A: Laboratory-Scale Disposal Objective: Safely route unreacted material and reaction aliquots into compliant hazardous waste streams. Materials Required: High-Density Polyethylene (HDPE) waste carboys, pH indicator strips, inert absorbent (vermiculite or sand), dilute HCl/NaOH.

  • Step 1: Determine the Matrix & Segregate Identify the solvent matrix. If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be routed to the "Halogenated Organic Waste" stream. Causality: Halogenated wastes require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste into this stream drastically increases disposal costs and environmental burden.

  • Step 2: Quench Reactive Intermediates If the compound was utilized in a reductive amination, ensure all residual reducing agents (e.g., sodium cyanoborohydride) are fully quenched with a weak acid before disposal. Causality: Unquenched hydrides will generate explosive hydrogen gas inside sealed waste containers.

  • Step 3: pH Adjustment for Aqueous Extractions If the compound is present in an aqueous extraction layer, test the pH. Adjust the pH to a neutral range (6–8) using dilute HCl or NaOH before transferring to the "Aqueous Waste" container. Causality: Neutralization prevents the basic oxazepane amine from reacting with acidic components in communal aqueous waste, eliminating the risk of exothermic pressurization.

  • Step 4: Containerization and Labeling Transfer the waste into a compatible HDPE carboy. Immediately affix a hazardous waste tag listing "4-(1,4-Oxazepan-4-yl)cyclohexanone" and the exact solvent composition. Store in secondary containment, strictly isolated from acids and oxidizers.

Waste Stream Compatibility Data

The following table summarizes the regulatory applicability and routing for various waste matrices containing this compound.

Waste Stream MatrixPrimary Hazard ProfileEPA RCRA Code ApplicabilityDisposal Routing & Action
Pure Solid / Powder Irritant, CombustibleD001 (if highly flammable)Solid Hazardous Waste (Regulated Incineration)
Non-Halogenated Solution (e.g., Acetone, MeOH)Flammable, ToxicD001, F003 (Solvent dependent)Non-Halogenated Liquid Waste Carboy
Halogenated Solution (e.g., DCM, Chloroform)Toxic, Environmental HazardF002 (Solvent dependent)Halogenated Liquid Waste Carboy
Aqueous Extraction (pH > 9)Corrosive, EcotoxicD002 (if pH ≥ 12.5)Aqueous Waste (Requires pH neutralization to 6-8)

Spill Response Workflow

In the event of a localized laboratory spill involving solutions of 4-(1,4-Oxazepan-4-yl)cyclohexanone, immediate action must be taken in accordance with OSHA Hazardous Waste Operations standards .

  • Step 1: Evacuate and Ventilate: Clear personnel from the immediate vicinity. Ensure the laboratory fume hood or room exhaust is operating at maximum capacity to remove combustible vapors.

  • Step 2: Eliminate Ignition Sources: Turn off nearby hot plates, stirrers, and electrical equipment to prevent vapor ignition.

  • Step 3: Containment: Surround and cover the spill with an inert absorbent such as vermiculite or dry sand. Critical: Do not use combustible materials like paper towels for large solvent-based spills.

  • Step 4: Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealable, compatible container (e.g., a wide-mouth HDPE jar).

  • Step 5: Decontamination: Wash the spill area with a mild detergent and water to remove residual cyclic amine, which can leave a persistent, irritating residue.

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing 4-(1,4-Oxazepan-4-yl)cyclohexanone waste to ensure regulatory compliance and laboratory safety.

WasteRouting Start Waste Generation: 4-(1,4-Oxazepan-4-yl)cyclohexanone Dec1 Contains Halogenated Solvents (e.g., DCM)? Start->Dec1 HalWaste Halogenated Organic Waste Stream Dec1->HalWaste Yes Dec2 Is it an Aqueous Mixture? Dec1->Dec2 No Disposal EHS Collection & Regulated Incineration HalWaste->Disposal AqWaste Aqueous Waste Stream (Adjust pH 6-8) Dec2->AqWaste Yes NonHalWaste Non-Halogenated Organic Waste Stream Dec2->NonHalWaste No AqWaste->Disposal NonHalWaste->Disposal

Decision tree for the segregation and disposal routing of 4-(1,4-Oxazepan-4-yl)cyclohexanone waste.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Cyclohexanone - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Hazardous Waste Operations and Emergency Response (HAZWOPER) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Comprehensive Safety and Handling Guide for 4-(1,4-Oxazepan-4-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(1,4-Oxazepan-4-yl)cyclohexanone. As this is a specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, this guide is built upon a conservative safety-first principle, deriving its recommendations from the known hazard profiles of its core chemical moieties: cyclohexanone and N-substituted oxazepane. This analog-based approach ensures a robust margin of safety for all laboratory personnel.

Hazard Assessment: A Synthesis of Known Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile for 4-(1,4-Oxazepan-4-yl)cyclohexanone is inferred from its constituent functional groups.

  • The Cyclohexanone Moiety: Cyclohexanone is a well-documented industrial chemical. It is a flammable liquid and vapor.[1][2][3] Critically, it is classified as harmful if swallowed, inhaled, or in contact with skin, and it poses a risk of serious eye damage.[1][3][4][5] Exposure can cause irritation to the skin and respiratory tract, with symptoms of overexposure including headache, dizziness, and nausea.[2][5]

  • The 1,4-Oxazepane Moiety: This component is a saturated seven-membered heterocycle containing both an amine and an ether group. N-substituted heterocyclic amines can be skin and eye irritants and may be harmful if absorbed through the skin. The basic nitrogen atom can also contribute to the compound's overall chemical reactivity and potential for irritation.

Presumed Hazard Profile: Based on this analysis, 4-(1,4-Oxazepan-4-yl)cyclohexanone must be handled as a substance that is flammable, harmful by all primary routes of exposure (inhalation, ingestion, dermal contact), a potential skin and respiratory irritant, and capable of causing serious eye damage.

Personal Protective Equipment (PPE): Your Primary Defense

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and are mandatory for handling this compound.[6] PPE serves as the final barrier between the researcher and the chemical.

Recommended PPE Summary
Body AreaRequired PPERationale & Specification
Eyes/Face Chemical Splash Goggles & Full-Face ShieldThe high risk of serious eye damage, inherited from the cyclohexanone moiety, necessitates protection beyond standard safety glasses.[5][7] Goggles must form a seal around the eyes, and a face shield protects against splashes to the entire face.
Hands Double Gloving: Inner Nitrile + Outer Butyl RubberKetones, like cyclohexanone, are known to degrade common glove materials like nitrile and latex rapidly.[8] Butyl rubber offers superior resistance to ketones.[8] Double gloving with a nitrile inner layer provides incidental protection during glove changes and handling of non-contaminated items.[7]
Body Flame-Resistant (FR) Lab CoatDue to the flammability hazard, a standard cotton or polyester-blend lab coat is insufficient. An FR lab coat should be worn over long pants and non-synthetic clothing.[7]
Feet Closed-toe, chemical-resistant shoesProtects feet from potential spills. Shoes should be made of a non-porous material.[7]
Respiratory As needed, based on risk assessmentAll handling of solids and solutions should occur within a chemical fume hood to prevent inhalation exposure.[7] If there is a risk of aerosol generation outside of a hood or in case of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is required.[5]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, repeatable workflow is critical for minimizing exposure and ensuring safety.

Preparation and PPE Donning
  • Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter. Locate the nearest safety shower and eyewash station.[6]

  • Waste Assembly: Prepare designated, labeled hazardous waste containers for solid and liquid waste.

  • Donning Sequence: Don PPE in the following order to prevent cross-contamination.

G cluster_prep Preparation Start Start LabCoat Don FR Lab Coat Start->LabCoat Gloves1 Don Inner Nitrile Gloves LabCoat->Gloves1 Goggles Don Chemical Splash Goggles Gloves1->Goggles Gloves2 Don Outer Butyl Gloves Goggles->Gloves2 FaceShield Don Face Shield Gloves2->FaceShield End Ready to Work FaceShield->End

Caption: PPE Donning Sequence.

Chemical Handling Workflow

All manipulations of 4-(1,4-Oxazepan-4-yl)cyclohexanone must be performed inside a certified chemical fume hood.

G cluster_workflow Chemical Handling Workflow (Inside Fume Hood) Prep Place all equipment in fume hood Weigh Weigh compound (use anti-static tools) Prep->Weigh Ground equipment Solubilize Prepare solution Weigh->Solubilize Reaction Perform reaction/ procedure Solubilize->Reaction Quench Quench/Work-up Reaction->Quench Waste Segregate & Transfer Waste to Containers Quench->Waste Use designated containers Decon Decontaminate Glassware & Surfaces Waste->Decon

Caption: Chemical Handling Workflow.

Decontamination and PPE Doffing

Properly removing PPE is as critical as putting it on correctly to avoid contaminating your skin and clothing.

  • Gross Decontamination: While still wearing outer gloves, decontaminate any equipment and the fume hood work surface.

  • Doffing Sequence: Remove PPE at the exit of the laboratory in the following order.

G cluster_doffing PPE Doffing Sequence Start Begin Doffing Gloves2 Remove Outer Butyl Gloves Start->Gloves2 Avoid touching inner layer FaceShield Remove Face Shield Gloves2->FaceShield LabCoat Remove FR Lab Coat FaceShield->LabCoat Roll away from body Goggles Remove Goggles LabCoat->Goggles Gloves1 Remove Inner Nitrile Gloves Goggles->Gloves1 Avoid touching outer surface End Wash Hands Thoroughly Gloves1->End

Caption: PPE Doffing Sequence.

  • Final Action: Immediately wash hands thoroughly with soap and water after all PPE has been removed.[9]

Disposal Plan

All waste generated from handling 4-(1,4-Oxazepan-4-yl)cyclohexanone is considered hazardous.

  • Chemical Waste: The compound itself, any solutions containing it, and any reaction byproducts must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Solids: Used gloves, weigh boats, contaminated paper towels, and other disposable items must be collected in a separate, sealed container labeled as hazardous solid waste.

  • General Principles: Never mix different waste streams. All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with local, state, and federal regulations.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is paramount.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's EHS. For small spills inside a fume hood, use a chemical spill kit with an absorbent material suitable for organic solvents. Use non-sparking tools for cleanup.[1][6]

References

  • Black Box Safety. FrogWear Keto-Handler Plus Solvent Resistant Unsupported Gloves. [Link]

  • University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]

  • Greenfield Global. (2018, August 20). Safety Data Sheet - Cyclohexanone. [Link]

  • True PPE. (2022, August 4). 7 Chemical Resistant Gloves You Can Wear All Day Long. [Link]

  • A.G. Layne. Safety Data Sheet - Cyclohexanone. [Link]

  • Pharmco Products, Inc. (2015, June 16). Safety Data Sheet - Cyclohexanone. [Link]

  • Wikipedia. Cyclohexanone. [Link]

  • International Agency for Research on Cancer. (2019, June 21). Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]

  • University of South Florida. Glove Guide - Chemical Compatibility. [Link]

  • OECD SIDS. CYCLOHEXANONE CAS N°: 108-94-1. [Link]

  • U.S. Environmental Protection Agency. (1987, September 30). Cyclohexanone (CASRN 108-94-1). IRIS. [Link]

  • Ajax Finechem. Safety Data Sheet - Cyclohexanone LRG. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Cyclohexanone. [Link]

  • National Toxicology Program. Toxicity Studies of Cyclohexanone Oxime. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.